SLMP53-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |
InChI Key |
RSAFMLBHKXOCJG-VBKZILBWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of SLMP53-1: A Novel Activator of the p53 Signaling Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule SLMP53-1 and its effects on the p53 signaling pathway. This compound has been identified as a promising anticancer agent that can activate wild-type p53 and, notably, restore the function of certain mutant forms of p53, a critical tumor suppressor protein frequently inactivated in human cancers.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has demonstrated a p53-dependent anti-proliferative activity in cancer cells.[1][2] Its primary mechanism involves the direct interaction with both wild-type (wt) and mutant p53, leading to the restoration of p53's DNA-binding ability and the subsequent transactivation of its target genes.[1][3] This reactivation of the p53 pathway triggers crucial downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1]
Signaling Pathway of this compound-Mediated p53 Activation
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of the p53 pathway and its downstream consequences.
References
The Discovery and Development of SLMP53-1: A Technical Guide
An In-depth Examination of a Novel p53-Reactivating Anticancer Agent
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SLMP53-1, a novel small molecule with significant potential in cancer therapy. This compound, an enantiopure tryptophanol-derived oxazoloisoindolinone, has been identified as a potent reactivator of both wild-type (wt) and mutant p53, a critical tumor suppressor protein frequently inactivated in human cancers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.
Discovery of this compound
This compound was identified through a yeast-based screening assay designed to detect molecules capable of restoring the function of mutant p53.[1] This assay leverages the growth-inhibitory effect of functional wt p53 in Saccharomyces cerevisiae.[1] Yeast strains were engineered to express human wt p53 or various mutant p53 forms, including the R280K and Y220C mutations, which are among the most common in human cancers.[1] A library of tryptophanol-derived oxazoloisoindolinones was screened for compounds that could reinstate the growth-inhibitory phenotype in yeast expressing mutant p53, leading to the identification of this compound as a potent reactivator.[1]
Experimental Protocols: Yeast-Based Screening
Objective: To identify small molecules that can restore the transcriptional activity of mutant p53.
Methodology:
-
Yeast Strain and Plasmids: Saccharomyces cerevisiae strain CG379 was utilized. Yeast expression vectors encoding human wt p53 (pLS89) or mutant p53 (pTS76 for R280K and Y220C) were transformed into the yeast cells using the standard lithium acetate (B1210297) method.[1]
-
Cell Culture and Treatment: Transformed yeast cells were grown in minimal selective medium. For the screening assay, cells were diluted to an optical density at 600 nm (OD600) of 0.05 in an induction selective medium containing 2% (w/w) galactose and 1% (w/w) raffinose. The test compounds, including this compound, were added at concentrations ranging from 0.1 to 50 μM. A 0.1% DMSO solution was used as a negative control.[1]
-
Growth Inhibition Assay: The yeast cultures were incubated at 30°C with continuous orbital shaking (200 rpm) for approximately 30 hours, which is the time required for the control yeast to reach an OD600 of 0.4.[1] The growth-inhibitory effect was determined by measuring the final OD600 of the treated cultures compared to the control.
Mechanism of Action
This compound exerts its anticancer effects primarily through the reactivation of the p53 pathway.[1] This leads to the induction of p53-dependent cell cycle arrest and apoptosis in cancer cells expressing both wt and mutant p53.[1]
p53-Dependent Transcriptional Activation
In tumor cells, this compound treatment leads to an increase in the protein levels of p53 and its downstream targets, including MDM2, p21, PUMA, and BAX.[1] This indicates that this compound enhances the transcriptional activity of p53.[1] Furthermore, this compound has been shown to restore the wild-type-like DNA binding ability to mutant p53R280K.[1]
Induction of Mitochondrial Apoptosis
This compound triggers a p53-dependent mitochondrial apoptotic pathway.[1] This involves the dissipation of the mitochondrial membrane potential (Δψm), the translocation of p53 and BAX to the mitochondria, and the subsequent release of cytochrome c.[1]
Regulation of Glucose Metabolism and Angiogenesis
Further studies have revealed that this compound can reprogram glucose metabolism in cancer cells in a p53-dependent manner.[2] It downregulates key glycolytic enzymes such as glucose transporter 1 (GLUT1), hexokinase-2 (HK2), and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), while upregulating mitochondrial markers.[2] this compound also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to anticancer effects.
Preclinical Development and Efficacy
This compound has demonstrated significant p53-dependent anti-proliferative activity in various human tumor cell lines.[1]
In Vitro Efficacy
The growth inhibitory effects of this compound have been quantified in several cancer cell lines. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.
| Cell Line | p53 Status | GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-Type | ~16 | [1] |
| HCT116 p53-/- | Null | > GI50 in p53+/+ | [1] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [1] |
| HuH-7 | Mutant (Y220C) | >150 | [1] |
| MCF10A | Wild-Type (Non-tumorigenic) | 42.4 ± 2.9 | [1] |
In Vivo Antitumor Activity
In xenograft mouse models, this compound has been shown to inhibit the growth of tumors expressing both wt and mutant p53, while having no significant effect on p53-null tumors.[1] Importantly, these in vivo studies reported no apparent toxicity at effective doses.[1]
Synergistic Effects
This compound has demonstrated promising synergistic effects when combined with conventional chemotherapeutic agents such as doxorubicin (B1662922) and etoposide.[1] This suggests its potential use in combination therapies to enhance treatment efficacy.
Experimental Workflows
General Experimental Workflow for In Vitro Studies
References
SLMP53-1: A Technical Whitepaper on its Chemical Structure, Properties, and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type (wt) and mutant p53, a critical tumor suppressor protein.[1][2] This small molecule has demonstrated significant p53-dependent antitumor activity in vitro and in vivo, positioning it as a promising candidate for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a specific enantiomer derived from (S)-tryptophanol.[3] Its chemical synthesis involves the reaction of (S)-tryptophanol with 2-acetylbenzoic acid.[1] The corresponding (R)-enantiomer has been shown to be biologically inactive, highlighting the stereospecificity of its activity.[1][3]
| Property | Value | Source |
| Chemical Formula | C20H18N2O2 | [1][4][5] |
| Molecular Weight | 318.37 g/mol | [4][5] |
| CAS Number | 1643469-17-3 | [4][5][6] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO | [3][5] |
| Storage | Powder: -20°C for up to 3 years. In solvent (-80°C): up to 6 months. | [5][6] |
Mechanism of Action: p53 Reactivation
The primary mechanism of action of this compound is the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is inactivated either by mutation or through binding to inhibitors like MDM2.[1] this compound has been shown to directly interact with both wild-type and various mutant forms of p53, including the R280K contact mutant and other hotspot mutations.[1][3][7] This interaction thermally stabilizes the p53 protein, restores its DNA-binding ability, and subsequently enhances its transcriptional activity.[1][2][3]
The reactivation of p53 by this compound triggers a cascade of downstream events, leading to cell cycle arrest and apoptosis in cancer cells.[1] This activity is strictly p53-dependent, as the compound shows no significant effect in p53-null cells.[1]
Biological Properties and Antitumor Activity
This compound exhibits a range of p53-dependent antitumor activities.
Growth Inhibition and Cytotoxicity
This compound demonstrates potent growth inhibitory effects against various cancer cell lines expressing wild-type or mutant p53.[1] The cytotoxic effect is mediated through the induction of cell cycle arrest and/or apoptosis.[1]
| Cell Line | p53 Status | GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-type | ~16 | [1] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [1] |
| NCI-H1299 (expressing mutant p53) | Various mutants | Varies | [3] |
Induction of Apoptosis
This compound triggers a p53-dependent mitochondrial apoptotic pathway.[1] This involves the upregulation of pro-apoptotic proteins like PUMA and BAX, leading to BAX translocation to the mitochondria, dissipation of the mitochondrial membrane potential (Δψm), and generation of reactive oxygen species (ROS).[1]
Inhibition of Cell Migration
This compound has been shown to inhibit the migration of cancer cells expressing both wild-type and mutant p53.[1][8] This suggests a potential role for this compound in preventing metastasis.
Regulation of Glucose Metabolism and Angiogenesis
Further studies have revealed that this compound can reprogram glucose metabolism in cancer cells in a p53-dependent manner.[9] It downregulates key glycolytic enzymes and glucose transporters while upregulating mitochondrial markers.[9] Additionally, this compound has anti-angiogenic properties, evidenced by a decrease in endothelial cell tube formation and reduced expression of vascular endothelial growth factor (VEGF).[6][9]
Synergistic Effects with Chemotherapeutics
This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin (B1662922) and etoposide.[1] Low, non-toxic concentrations of this compound can sensitize cancer cells to these drugs, suggesting its potential use in combination therapies.[1]
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on published literature.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 hours).
-
Fixation: Gently wash the cells with PBS and fix them with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, BAX, PUMA, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing a low, non-toxic concentration of this compound or DMSO.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 8, 16, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
Conclusion and Future Directions
This compound is a well-characterized small molecule that effectively reactivates the p53 tumor suppressor pathway. Its p53-dependent anticancer activities, including growth inhibition, induction of apoptosis, and inhibition of cell migration, make it a compelling candidate for further preclinical and clinical development. The tryptophanol-derived oxazoloisoindolinone scaffold also represents a promising starting point for the design and synthesis of new and improved p53-reactivating drugs.[1][2] Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and further elucidating its synergistic potential with other anticancer agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. This compound|1643469-17-3|COA [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
SLMP53-1: A Technical Guide to the Reactivation of Mutant p53
A Comprehensive Overview for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle progression and apoptosis.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities and, in some cases, gained oncogenic functions.[3][4][5][6] The reactivation of these mutant p53 proteins to their wild-type-like tumor-suppressive function represents a promising therapeutic strategy in oncology.[3][4][5][7] This technical guide provides an in-depth overview of SLMP53-1, a novel small molecule identified as a reactivator of both wild-type and mutant p53.[7]
Core Mechanism of Action
This compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has demonstrated p53-dependent anti-proliferative activity in tumor cells.[7] It has been shown to enhance the transcriptional activity of wild-type p53 and, crucially, to restore the wild-type-like DNA binding ability to mutant p53, including the R280K hotspot mutation.[3][7] Mechanistic studies, including cellular thermal shift assays (CETSA), have indicated a direct intermolecular interaction between this compound and both wild-type and mutant p53 R280K, leading to their thermal stabilization.[3][4][5] In silico modeling suggests that this compound binds at the interface of the p53 homodimer and the minor groove of the DNA.[3][4][5][8] This interaction is believed to stabilize the p53-DNA complex, thereby restoring the transcriptional function of mutant p53.[3]
The reactivation of mutant p53 by this compound triggers downstream p53 signaling pathways, leading to the upregulation of p53 target genes such as MDM2, p21, PUMA, and BAX. This, in turn, induces cell cycle arrest and apoptosis in cancer cells expressing either wild-type or mutant p53.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different cell lines and experimental conditions.
Table 1: Growth Inhibitory Activity (GI50) of this compound
| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |
| HCT116 p53+/+ | Wild-type | 16.0 ± 1.5 | |
| HCT116 p53-/- | Null | > 50 | |
| MDA-MB-231 | Mutant (R280K) | 32.1 ± 2.1 | |
| HuH-7 | Mutant (Y220C) | 35.2 ± 2.5 | [9] |
| MCF10A | Wild-type (Non-tumorigenic) | 42.4 ± 2.9 |
Table 2: Effect of this compound on Cell Cycle and Apoptosis in HCT116 p53+/+ Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) | Citation |
| DMSO | 45.5 ± 2.1 | 30.1 ± 1.5 | 24.4 ± 1.2 | 2.5 ± 0.5 | |
| 16 µM this compound | 60.2 ± 2.8 | 15.3 ± 1.1 | 24.5 ± 1.3 | 15.1 ± 1.8 |
Table 3: Effect of this compound on Cell Cycle and Apoptosis in MDA-MB-231 Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) | Citation |
| DMSO | 55.1 ± 2.5 | 20.3 ± 1.3 | 24.6 ± 1.4 | 3.1 ± 0.6 | |
| 16 µM this compound | 54.8 ± 2.7 | 19.9 ± 1.2 | 25.3 ± 1.5 | 20.5 ± 2.1 |
Table 4: Inhibition of Cell Migration by this compound
| Cell Line | Treatment | Migration Reduction (%) | Assay | Citation |
| HCT116 p53+/+ | 7 µM this compound (24h) | > 50 | Chemotaxis | |
| MDA-MB-231 | 16 µM this compound (8h) | > 50 | Chemotaxis |
Table 5: Thermal Stabilization of p53 by this compound (CETSA)
| p53 Form | This compound Concentration | Temperature for Stabilization | Observation | Citation |
| Mutant p53 R280K | 10 µM | 39°C and 40°C | Slight thermal stabilization | [3] |
| Mutant p53 R280K | 50 µM | 40°C | Two-fold increase in non-denatured protein | [3] |
| Wild-type p53 | 10 µM | 39°C | Complete stabilization | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Yeast-Based Functional Assay for p53 Reactivation
This assay is designed to assess the ability of compounds to restore the transcriptional activity of human p53 expressed in Saccharomyces cerevisiae.
-
Yeast Strain and Plasmids: S. cerevisiae strain CG379 is transformed with plasmids encoding either wild-type or mutant human p53 under the control of a galactose-inducible promoter.
-
Culture Conditions: Yeast cells are grown in a selective medium lacking specific amino acids to maintain plasmid selection. For protein expression, cells are transferred to an induction medium containing galactose.
-
Compound Treatment: this compound, dissolved in DMSO, is added to the yeast cultures at various concentrations. A DMSO-only control is run in parallel.
-
Growth Analysis: Yeast growth is monitored over time by measuring the optical density at 600 nm (OD600). The number of colony-forming units (CFU) is also determined by plating serial dilutions on solid medium. A compound that restores the growth-suppressive function of p53 will lead to a reduction in yeast growth.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate the direct binding of this compound to p53 within a cellular context.
-
Cell Lysate Preparation: HCT116 (wild-type p53) or MDA-MB-231 (mutant p53 R280K) cells are harvested and lysed to obtain total cell lysates.[3]
-
Compound Incubation: The cell lysates are treated with either this compound at various concentrations or DMSO as a control.[3]
-
Thermal Challenge: The treated lysates are heated to a range of temperatures. The binding of this compound is expected to stabilize the p53 protein, making it more resistant to heat-induced denaturation and aggregation.[3]
-
Analysis of Soluble Protein: After heating, the samples are centrifuged to pellet the aggregated proteins. The supernatant containing the soluble protein fraction is collected.[10]
-
Immunoblotting: The amount of soluble p53 in the supernatant is quantified by Western blotting using an anti-p53 antibody. An increase in the amount of soluble p53 at higher temperatures in the presence of this compound indicates thermal stabilization and therefore, direct binding.[3][11]
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of cancer cells.
-
Cell Monolayer Formation: HCT116 p53+/+ or MDA-MB-231 cells are seeded in a culture plate and grown until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch through the center of the cell monolayer.[4]
-
Treatment: The cells are then treated with a low concentration of this compound (e.g., GI10) or DMSO.
-
Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 8-12 hours) using a microscope.[12]
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time. An inhibition of cell migration is observed as a slower rate of wound closure in this compound-treated cells compared to the control.
Chemotaxis Cell Migration Assay
This assay provides a quantitative measure of the effect of this compound on directional cell migration.
-
Boyden Chamber Setup: A Boyden chamber with a porous membrane insert is used. The lower chamber is filled with a medium containing a chemoattractant, while the upper chamber contains the cells in a serum-free medium.[13]
-
Cell Seeding and Treatment: HCT116 p53+/+ or MDA-MB-231 cells are seeded into the upper chamber and treated with this compound or DMSO.
-
Incubation: The chamber is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After a defined period, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope. The results are expressed as the percentage of migrated cells relative to the control.
Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of p53.
-
Cell Transfection: HCT116 cells are co-transfected with a reporter plasmid containing p53 response elements upstream of a firefly luciferase gene and a control plasmid expressing Renilla luciferase.[3]
-
Compound Treatment: The transfected cells are treated with this compound at various concentrations or DMSO.[14]
-
Cell Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured sequentially using a luminometer.[3][15][16]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity in this compound-treated cells indicates an enhancement of p53 transcriptional activity.[14]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.
Caption: Mechanism of this compound in reactivating mutant p53.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified p53 signaling pathway upon cellular stress.
References
- 1. youtube.com [youtube.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 4. clyte.tech [clyte.tech]
- 5. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 6. promega.com [promega.com]
- 7. oncotarget.com [oncotarget.com]
- 8. sartorius.com [sartorius.com]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com.cn]
- 16. assaygenie.com [assaygenie.com]
In Vitro Antitumor Activity of SLMP53-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antitumor activities of SLMP53-1, a novel small molecule activator of the p53 tumor suppressor protein. This compound has demonstrated a p53-dependent anti-proliferative effect in cancer cells expressing both wild-type and mutant p53.[1] This document details the quantitative efficacy of this compound, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action.
Data Presentation
The antitumor activity of this compound has been quantified in various cancer cell lines. The following tables summarize the growth inhibitory effects and the induction of cell cycle arrest and apoptosis.
Table 1: Growth Inhibitory Activity of this compound
| Cell Line | p53 Status | GI50 (µM) after 48h |
| HCT116 p53+/+ | Wild-type | 15.6 ± 1.6 |
| HCT116 p53-/- | Null | > 150 |
| MDA-MB-231 | Mutant (R280K) | 34.0 ± 3.5 |
| HuH-7 | Mutant (Y220C) | > 150 |
Data sourced from Soares et al., 2016.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 p53+/+ Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.8 |
| 16 µM this compound | 68.4 ± 3.2 | 19.1 ± 1.9 | 12.5 ± 1.1* |
*p < 0.05 compared to DMSO control. Data interpreted from figures in Soares et al., 2016.[1]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (24h) | Apoptotic Cells (%) |
| HCT116 p53+/+ | DMSO (Control) | 3.5 ± 0.5 |
| HCT116 p53+/+ | 16 µM this compound | 15.2 ± 2.1 |
| HCT116 p53-/- | DMSO (Control) | 2.8 ± 0.4 |
| HCT116 p53-/- | 16 µM this compound | 3.1 ± 0.6 |
| MDA-MB-231 | DMSO (Control) | 4.1 ± 0.7 |
| MDA-MB-231 | 16 µM this compound | 12.8 ± 1.9 |
*p < 0.05 compared to DMSO control. Data interpreted from figures in Soares et al., 2016.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's antitumor activities.
Cell Culture
-
Cell Lines:
-
HCT116 p53+/+ and HCT116 p53-/- (human colon carcinoma)
-
MDA-MB-231 (human breast adenocarcinoma, mutant p53R280K)
-
-
Culture Medium:
-
McCoy's 5A medium (for HCT116 cells) or DMEM (for MDA-MB-231 cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Sulforhodamine B (SRB) Assay for Cell Viability
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 48 hours.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is then calculated.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1.5 x 10⁵ HCT116 cells or 2.3 x 10⁵ MDA-MB-231 cells per well in 6-well plates. After 24 hours, treat with this compound or DMSO for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer (e.g., BD Accuri™ C6). The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software (e.g., FlowJo).
Apoptosis Assay by Annexin V-FITC and PI Staining
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p53 (1:1000)
-
p21 (1:1000)
-
BAX (1:1000)
-
PUMA (1:1000)
-
Cleaved PARP (1:1000)
-
β-actin or GAPDH (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general workflows for the experimental protocols described above.
Caption: this compound induced p53 signaling pathway.
Caption: SRB assay workflow for cell viability.
Caption: Apoptosis assay workflow.
References
Preclinical Efficacy of SLMP53-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1, an enantiopure tryptophanol-derived oxazoloisoindolinone, has emerged as a promising small molecule for cancer therapy through its ability to reactivate wild-type (wt) and mutant p53.[1][2] The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, and its inactivation is a common event in human cancers.[3][4] this compound demonstrates a p53-dependent antitumor activity, offering a targeted therapeutic strategy for a wide range of cancers harboring p53 mutations.[1][5] This technical guide provides an in-depth overview of the preclinical data on the efficacy of this compound, detailing experimental methodologies, quantitative data, and the underlying signaling pathways.
Core Efficacy Data
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models, consistently demonstrating its potent, p53-dependent anti-cancer effects.
In Vitro Efficacy
This compound exhibits a significant growth inhibitory effect on human tumor cell lines expressing both wild-type and mutant p53.[1][6] The anti-proliferative activity is mediated by the induction of cell cycle arrest and/or apoptosis in a p53-dependent manner.[1][7]
Table 1: Growth Inhibitory (GI50) Values of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | GI50 (µM) after 48h |
| HCT116p53+/+ | Wild-type | ~16 |
| HCT116p53−/− | Null | No significant effect |
| MDA-MB-231 | Mutant (R280K) | ~16 |
| HuH-7 | Mutant (Y220C) | Less sensitive than MDA-MB-231 |
Data compiled from Oncotarget, 2016.[1][6]
In Vivo Efficacy
In vivo studies using xenograft mouse models have corroborated the p53-dependent antitumor activity of this compound.[1][7] Administration of this compound significantly suppressed tumor growth in mice bearing tumors with wild-type or mutant p53, with no apparent toxicity.[1][2]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Treatment | Outcome |
| HCT116p53+/+ | 50 mg/kg this compound (i.p., twice weekly) | Significant tumor growth inhibition |
| HCT116p53−/− | 50 mg/kg this compound (i.p., twice weekly) | No effect on tumor growth |
| MDA-MB-231 (mut p53R280K) | 50 mg/kg this compound (i.p., twice weekly) | Potent suppression of tumor growth |
Data from Oncotarget, 2016.[1]
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the reactivation of p53, leading to the downstream activation of apoptotic and metabolic pathways that collectively inhibit tumor growth.
p53-Dependent Mitochondrial Apoptosis
This compound triggers a p53-dependent mitochondrial apoptotic pathway in tumor cells.[1][7] This involves the translocation of both p53 and the pro-apoptotic protein BAX to the mitochondria, leading to the dissipation of the mitochondrial membrane potential and subsequent cell death.[3][7]
Caption: p53-Dependent Mitochondrial Apoptosis Pathway Induced by this compound.
Regulation of Glucose Metabolism and Angiogenesis
This compound also exerts its antitumor effects by reprogramming glucose metabolism and inhibiting angiogenesis in a p53-dependent manner.[5][8] It downregulates key glycolytic enzymes and glucose transporters, shifting the cancer cell's metabolism away from the Warburg effect.[5][8] Concurrently, it reduces the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[8]
Caption: this compound's p53-dependent regulation of metabolism and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (GI50 Determination)
-
Cell Seeding: Human cancer cell lines (HCT116p53+/+, HCT116p53−/−, MDA-MB-231, etc.) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Assay: Cell viability is assessed using a sulforhodamine B (SRB) assay. Briefly, cells are fixed with trichloroacetic acid, stained with SRB, and the absorbance is read at 510 nm.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell growth (GI50) is calculated from dose-response curves.[6]
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 2-5 x 10^6 human cancer cells (e.g., HCT116p53+/+, HCT116p53−/−, MDA-MB-231) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups. This compound (50 mg/kg) or vehicle is administered via intraperitoneal injection twice a week.[1]
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound (e.g., 16 µM) or vehicle for a specified time (e.g., 24 or 48 hours).[6]
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Cells are fixed in ethanol, treated with RNase A, and stained with PI. The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel anticancer agent. Its ability to reactivate both wild-type and mutant p53 provides a targeted approach to treating a broad spectrum of cancers. The demonstrated in vitro and in vivo efficacy, coupled with a favorable safety profile, underscores the therapeutic potential of this compound. Further investigation into its clinical application is warranted.
References
- 1. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
The p53 Activator SLMP53-1 Reprograms Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which the (S)-tryptophanol-derived oxazoloisoindolinone, SLMP53-1, impacts cancer cell metabolism. This compound, a potent activator of both wild-type and mutant p53, has emerged as a promising therapeutic agent by demonstrating a significant ability to reprogram the metabolic landscape of cancer cells, shifting their reliance from glycolysis towards oxidative phosphorylation (OXPHOS). This guide will detail the core findings, present quantitative data, outline experimental protocols, and visualize the key signaling pathways involved.
Core Impact of this compound on Cancer Cell Metabolism
This compound orchestrates a significant metabolic shift in cancer cells in a p53-dependent manner. The primary effect is the suppression of the Warburg effect, a hallmark of cancer, which is characterized by an increased rate of glycolysis even in the presence of ample oxygen.[1][2] this compound achieves this by modulating the expression of key metabolic proteins, leading to a decrease in glycolysis and a concurrent increase in mitochondrial respiration.
Downregulation of Glycolytic Enzymes and Transporters
Treatment of cancer cells with this compound leads to a significant, p53-dependent decrease in the protein levels of several key players in the glycolytic pathway.[1][2] This includes:
-
Glucose Transporter 1 (GLUT1): Responsible for the uptake of glucose into the cell.
-
Hexokinase-2 (HK2): Catalyzes the first committed step of glycolysis, the phosphorylation of glucose.
-
6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3): A key regulator of the glycolytic rate.
-
Monocarboxylate Transporter 4 (MCT4): Facilitates the export of lactate (B86563), a product of glycolysis, from the cell.
The downregulation of these proteins curtails the cancer cell's ability to take up glucose, process it through glycolysis, and expel lactate, thereby crippling the Warburg effect.
Upregulation of Oxidative Phosphorylation Components
Concurrently with the suppression of glycolysis, this compound promotes oxidative phosphorylation. This is achieved by increasing the expression of mitochondrial markers and components of the electron transport chain.[1][2] Specifically, this compound upregulates:
-
Synthesis of Cytochrome c Oxidase 2 (SCO2): A chaperone protein essential for the assembly of cytochrome c oxidase (Complex IV).
-
Cytochrome c Oxidase Subunit 4 (COX4): A key component of Complex IV.
-
OXPHOS Mitochondrial Complexes: A notable increase is observed in the levels of various OXPHOS complexes, particularly Complexes III and V.[2]
This enhancement of the mitochondrial respiratory machinery signifies a metabolic reprogramming towards a more efficient energy production pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic proteins in HCT116 colorectal carcinoma cells.
Table 1: Effect of this compound on Glycolytic Protein Expression
| Protein | This compound Concentration | Change in Protein Level | Cell Line | Reference |
| GLUT1 | 16 µM | Decreased | HCT116 p53+/+ | [2] |
| HK2 | 16 µM | Decreased | HCT116 p53+/+ | [2] |
| PFKFB3 | 16 µM | Decreased | HCT116 p53+/+ | [2] |
| MCT4 | Not specified | Decreased | HCT116 p53+/+ | [2] |
Table 2: Effect of this compound on OXPHOS Protein Expression
| Protein | This compound Concentration | Change in Protein Level | Cell Line | Reference |
| SCO2 | 16 µM | Increased | HCT116 p53+/+ | [2] |
| COX4 | 16 µM | Increased | HCT116 p53+/+ | [2] |
| OXPHOS Complex III | 16 µM | Increased | HCT116 | [2] |
| OXPHOS Complex V | 16 µM | Increased | HCT116 | [2] |
Table 3: Effect of this compound on Lactate Secretion
| Treatment | Change in Lactate Secretion | Cell Line | Reference |
| This compound (16 µM) | Significant Reduction | HCT116 | [2] |
Signaling Pathways and Experimental Workflows
The metabolic reprogramming induced by this compound is a direct consequence of p53 activation. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing these metabolic changes.
Caption: this compound activates p53, leading to the downregulation of glycolysis and upregulation of oxidative phosphorylation.
Caption: A typical experimental workflow to assess the metabolic effects of this compound on cancer cells.
Experimental Protocols
Western Blot Analysis for Metabolic Proteins
This protocol outlines the general steps for determining the protein levels of GLUT1, HK2, PFKFB3, SCO2, COX4, and OXPHOS complexes.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.
-
Lactate Secretion Assay
The following protocol is based on the commercially available Lactate-Glo™ Assay (Promega).
-
Sample Preparation:
-
Culture cells and treat with this compound as required.
-
Collect the cell culture supernatant.
-
If necessary, dilute the supernatant in PBS to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Prepare the Lactate Detection Reagent according to the manufacturer's instructions.
-
Add an equal volume of the Lactate Detection Reagent to each sample in a 96-well plate.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of lactate in the sample.
-
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) can be used to assess the effect of this compound on cell proliferation.
-
Assay Setup:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Synergistic Effects with Metabolic Modulators
This compound has been shown to exhibit synergistic growth inhibitory activity when combined with the metabolic modulator dichloroacetic acid (DCA).[1] This synergy highlights the therapeutic potential of targeting cancer metabolism from multiple angles. Further investigation into optimal combination therapies is a promising area for future research.
Conclusion
This compound represents a novel and promising strategy for cancer therapy by directly targeting the metabolic vulnerabilities of tumor cells. Its ability to reactivate p53 and subsequently reprogram glucose metabolism from a glycolytic to an oxidative state provides a powerful mechanism to inhibit cancer cell growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound.
References
The Anti-Angiogenic Potential of SLMP53-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the (S)-tryptophanol-derived oxazoloisoindolinone, SLMP53-1, and its inhibitory effects on angiogenesis. The document outlines the p53-dependent mechanism of action, presents quantitative data from key experiments, details the experimental protocols for replication, and visualizes the involved signaling pathways.
Core Mechanism of Action
This compound is a p53-activating agent that has demonstrated significant anti-tumor activity by modulating cellular metabolism and inhibiting angiogenesis.[1][2][3] Its primary mechanism involves the activation of the tumor suppressor protein p53, which in turn orchestrates a cascade of downstream effects leading to the suppression of new blood vessel formation. This anti-angiogenic activity is intrinsically linked to the reprogramming of glucose metabolism in cancer cells.[1][2][3]
Quantitative Data Summary
The anti-angiogenic effects of this compound have been quantified through in vitro assays. The following tables summarize the key findings on endothelial cell tube formation and the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.
| Treatment Group | Concentration (µM) | Fold Change in Tube Formation (relative to DMSO control) | p-value |
| This compound | 36 | ~0.6 | < 0.05 |
| This compound | 42 | ~0.4 | < 0.05 |
Table 1: Effect of this compound on Endothelial Cell Tube Formation. Data represents the quantification of tube-like structures in HMVEC-d cells after 12 hours of treatment.[1]
| Cell Line | Treatment | Protein Expression (relative to loading control) |
| HCT116 | DMSO | 1.0 |
| HCT116 | This compound (16 µM) | Decreased |
| HCT116 | This compound (32 µM) | Significantly Decreased |
| HMVEC-d | DMSO | 1.0 |
| HMVEC-d | This compound (42 µM) | Decreased |
Table 2: Effect of this compound on VEGF1 Expression. Protein levels were determined by Western blot analysis after 24 hours (HCT116) or 48 hours (HMVEC-d) of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Dermal Microvascular Endothelial Cells (HMVEC-d)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound dissolved in DMSO
-
24-well tissue culture plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 250 µL of BME to each well of a 24-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HMVEC-d cells and resuspend them in EGM-2 medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Seed the HMVEC-d cells onto the solidified BME at a density of 7.5 x 10^4 cells per well.
-
Treatment: Treat the cells with this compound (36 µM and 42 µM) or DMSO.
-
Analysis: Incubate the plate for 12 hours at 37°C in a 5% CO2 incubator.
-
Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images from five randomly selected fields per well. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using image analysis software.
Western Blot for VEGF Expression
This protocol details the detection and quantification of VEGF protein levels in cell lysates.
Materials:
-
HCT116 and HMVEC-d cells
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against VEGF1
-
Primary antibody against a loading control (e.g., α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Lysis: Treat HCT116 cells with 16 µM and 32 µM this compound for 24 hours, and HMVEC-d cells with 42 µM this compound for 48 hours. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-VEGF1 antibody and the primary loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the VEGF band intensity to the loading control band intensity.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with the anti-angiogenic effects of this compound.
Caption: this compound signaling pathway leading to angiogenesis inhibition.
Caption: Experimental workflow for the endothelial cell tube formation assay.
References
An In-depth Technical Guide on the Initial Toxicity Profile of SLMP53-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity profile of SLMP53-1, a novel small-molecule reactivator of wild-type and mutant p53. The data presented herein is compiled from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the safety and tolerability of this potential anticancer agent.
Executive Summary
This compound is a tryptophanol-derived oxazoloisoindolinone that has demonstrated p53-dependent anti-proliferative activity in cancer cells.[1][2] Initial toxicity studies, both in vitro and in vivo, suggest a favorable safety profile, with minimal effects on non-tumorigenic cells and no apparent systemic toxicity at therapeutic doses in animal models.[1][2][3] This document summarizes the key toxicity findings, details the experimental protocols used for these assessments, and visualizes the compound's mechanism of action.
In Vitro Toxicity Profile
The in vitro toxicity of this compound was evaluated in non-tumorigenic cell lines to assess its selectivity and potential for off-target effects.
This compound exhibited significantly lower cytotoxicity in non-tumorigenic cells compared to cancer cells. In the human breast epithelial cell line MCF10A, which expresses wild-type p53, this compound induced growth inhibition with a GI₅₀ (concentration causing 50% growth inhibition) of 42.4 ± 2.9 μM.[1] This concentration is substantially higher than that required for anti-proliferative effects in various tumor cell lines.[1] The growth inhibition in MCF10A cells was primarily due to G0/G1-phase cell cycle arrest and was not associated with a significant induction of apoptosis.[1]
The genotoxic potential of this compound was assessed using the cytokinesis-block micronucleus assay in human lymphocytes. At a concentration of 16 μM, this compound did not lead to an increase in the number of micronuclei compared to the vehicle control (DMSO).[1] This suggests that this compound is non-genotoxic under these experimental conditions.[1]
To evaluate the potential impact on angiogenesis, the cytotoxicity of this compound was tested on human microvascular endothelial cells (HMVEC-D). The compound displayed low toxicity towards these cells, with a half-maximal inhibitory concentration (IC₅₀) of 74 ± 10.2 μM after 48 hours of treatment.[4][5]
Table 1: Summary of In Vitro Toxicity Data for this compound
| Assay | Cell Line | Parameter | Result | Reference |
| Growth Inhibition | MCF10A | GI₅₀ | 42.4 ± 2.9 μM | [1] |
| Genotoxicity | Human Lymphocytes | Micronucleus Formation | No increase at 16 μM | [1] |
| Endothelial Toxicity | HMVEC-D | IC₅₀ | 74 ± 10.2 μM | [4][5] |
In Vivo Toxicity Profile
In vivo toxicity was evaluated in xenograft mouse models to determine the systemic effects of this compound.
Mice bearing HCT116p53+/+ and MDA-MB-231 tumor xenografts were treated with intraperitoneal administrations of 50 mg/kg this compound twice a week.[1] Throughout the treatment period, no apparent toxic side effects were observed.[1][2][3] Specifically, there were no significant changes in body weight between the treated and vehicle control groups.[1]
Post-mortem analysis of tissues commonly affected by chemotherapy revealed no signs of toxicity.[1]
-
Liver and Kidney: No evident liver or kidney toxicity was detected.[1]
-
Bone Marrow: No apparent toxic side effects were observed in the bone marrow.[1]
-
Hematology: Hematological data showed only a minor increase in the number of reticulocytes in the vehicle group compared to the saline group, with no significant alterations between the this compound and vehicle groups.[1]
Table 2: Summary of In Vivo Toxicity Observations for this compound
| Model System | Dosage and Administration | Key Observations | Reference |
| Xenograft Mice | 50 mg/kg, Intraperitoneal, twice a week | No significant change in body weight. No apparent toxicity to liver, kidneys, or bone marrow. No significant hematological alterations. | [1] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is rooted in its ability to reactivate both wild-type and mutant p53.[1][2][6] This reactivation leads to a p53-dependent mitochondrial apoptotic pathway in tumor cells.[1][2]
Caption: this compound reactivates mutant and wild-type p53, triggering mitochondrial apoptosis.
Experimental Protocols
Detailed methodologies for the key toxicity experiments are provided below.
-
Cell Seeding: Plate cells (e.g., MCF10A) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations or vehicle control (DMSO) for 48 hours.
-
Cell Fixation: Gently wash the cells with PBS, and then fix them with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Solubilize the bound SRB with 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
-
Cell Culture: Culture human lymphocytes in appropriate medium.
-
Treatment: Treat the cells with 16 μM this compound, vehicle control (DMSO), or a positive control (e.g., 1 μg/mL cyclophosphamide) for 72 hours.
-
Cytokinesis Block: Add cytochalasin B to the culture medium at a final concentration of 3 μg/mL for the final 24 hours of culture to block cytokinesis and allow for the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with methanol:acetic acid (3:1). Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with Giemsa solution.
-
Microscopic Analysis: Score at least 1000 binucleated cells per sample for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronuclei in the this compound-treated group to the negative and positive control groups.
Caption: Workflow for the cytokinesis-block micronucleus genotoxicity assay.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116p53+/+) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection twice a week.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Observe the animals for any signs of distress or toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 2-3 weeks), euthanize the mice. Collect tumors and major organs (liver, kidneys, spleen, etc.) for histopathological analysis. Collect blood for hematological and clinical chemistry analysis.
-
Analysis: Compare tumor growth inhibition between treated and control groups. Perform histopathological examination of tissues and analyze blood parameters to assess toxicity.
Conclusion
The initial toxicity profile of this compound is promising, indicating a high therapeutic index. The compound demonstrates selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells. In vivo studies corroborate these findings, showing no apparent systemic toxicity at doses that effectively inhibit tumor growth.[1][2][3] These results support the continued development of this compound as a potential anticancer therapeutic, particularly for tumors harboring p53 mutations. Further comprehensive toxicology studies, including dose-range finding and repeat-dose toxicity studies in multiple species, will be necessary to fully characterize its safety profile for clinical translation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SLMP53-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small molecule, identified as an enantiopure tryptophanol-derived oxazoloisoindolinone, that functions as a reactivator of both wild-type (wt) and mutant p53.[1] In many human cancers, the tumor suppressor protein p53 is inactivated, often through mutation, making its reactivation a promising therapeutic strategy.[2][3] this compound has demonstrated a p53-dependent anti-proliferative activity in various tumor cell lines. It enhances the transcriptional activity of p53 and can restore wild-type-like DNA binding ability to mutant forms of p53.[1] The cellular consequences of this compound treatment include induction of cell cycle arrest, apoptosis, and inhibition of cell migration.[1] Furthermore, this compound has been shown to reprogram glucose metabolism in cancer cells in a p53-dependent manner, interfering with angiogenesis.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-cancer properties.
Mechanism of Action
This compound directly interacts with both wild-type and mutant p53, inducing their thermal stabilization.[2][3] This interaction is thought to occur at the interface of the p53 homodimer with the DNA minor groove.[3] By binding to p53, this compound restores its proper conformation and function, leading to the transcriptional activation of p53 target genes. This triggers downstream cellular pathways, including cell cycle arrest and the mitochondrial apoptotic pathway, characterized by the translocation of BAX and p53 to the mitochondria.[1]
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound
| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |
| HCT116 p53+/+ | Wild-type | ~8 | [1] |
| HCT116 p53-/- | Null | > 50 | [1] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [1] |
| HuH-7 | Mutant (Y220C) | ~25 | [1] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in HCT116 (p53+/+) Cells (24h treatment)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) | Citation |
| DMSO (Control) | 55 | 30 | 15 | < 5 | [1] |
| 16 µM this compound | Increased | Decreased | No significant change | Increased | [1] |
Table 3: Effects of this compound on Cell Migration
| Cell Line | Treatment | Duration | Migration Inhibition | Citation |
| HCT116 p53+/+ | 7 µM this compound | 24h | > 50% | [1] |
| MDA-MB-231 | 16 µM this compound | 8h | ~50% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
Protocol 1: Cell Growth and Viability (Sulforhodamine B - SRB Assay)
This protocol is for determining the growth inhibitory effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Include vehicle control (DMSO) wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (final concentration of 5%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate 4-5 times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate 4 times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10^5 to 2.5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 16 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the collected medium and the trypsinized cells for each sample.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates as described for the apoptosis assay.
-
Treat cells with this compound (e.g., 16 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use pulse processing (width vs. area) to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 4: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a duration appropriate for the cell line's migration rate (e.g., 8-24 hours).
-
-
Staining:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by incubating the insert in methanol for 10 minutes.
-
Allow the insert to air dry.
-
Stain the migrated cells by immersing the insert in crystal violet solution for 20 minutes.
-
-
Washing and Visualization:
-
Gently wash the insert with water to remove excess stain.
-
Allow the insert to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for SLMP53-1: Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of SLMP53-1, a reactivator of wild-type and mutant p53 with demonstrated antitumor activity.[1][2][3] Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring accurate and reproducible experimental results.
Compound Information
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a novel reactivator of both wild-type (wt) and certain mutant forms of the p53 tumor suppressor protein.[2][3] It exerts its anticancer effects by restoring p53's DNA binding and transcriptional activities, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₂ | [5][6] |
| Molecular Weight | 318.37 g/mol | [5] |
| Appearance | Solid powder | [6] |
| CAS Number | 1643469-17-3 | [5] |
Dissolution Protocol
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.37 g/mol * (1000 mg / 1 g) = 3.1837 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For higher concentrations, such as 250 mg/mL, warming the solution to 60°C and using an ultrasonic bath may be necessary to achieve complete dissolution.[5]
-
-
Visual Inspection:
-
Ensure the solution is clear and free of any visible particulates. If particulates remain, continue vortexing or use gentle warming and sonication.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage Recommendations
Proper storage is critical to maintain the integrity and activity of this compound.
| Storage Condition | Duration | Recommendation | Reference |
| This compound Powder | 3 years at -20°C; 2 years at 4°C | Store in a dry, dark place. | [5] |
| Stock Solution in DMSO | 6 months at -80°C | Recommended for long-term storage. | [1] |
| Stock Solution in DMSO | 1 month at -20°C | Suitable for short-term storage. | [1] |
Important Considerations:
-
Protect the compound from light and moisture.
-
Always use newly opened or anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in cell-based assays.
Caption: General workflow for preparing and using this compound in experiments.
Mechanism of Action: p53 Activation Pathway
This compound functions by binding to and stabilizing both wild-type and certain mutant p53 proteins.[7][9] This stabilization restores the protein's ability to bind to DNA and activate the transcription of its target genes, ultimately leading to desired anti-tumor effects.
Caption: Simplified signaling pathway of this compound mediated p53 activation.
These guidelines are intended to provide a starting point for researchers. Specific experimental conditions may require further optimization. Always refer to the product's certificate of analysis for the most accurate information regarding purity and other quality control parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLMP53-1 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLMP53-1 is a novel small-molecule activator of the p53 tumor suppressor protein. It has demonstrated potential as an anticancer agent by reactivating both wild-type and mutant p53, leading to cell cycle arrest, apoptosis, and inhibition of cell migration in various cancer cell lines.[1] These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound and determine its optimal concentration.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound for in vitro assays is cell line-dependent and assay-specific. The following table summarizes the effective concentrations of this compound reported in the literature.
| Cell Line | p53 Status | Assay Type | Effective Concentration (this compound) | Outcome |
| HCT116 p53+/+ | Wild-type | Growth Inhibition (SRB) | GI50: ~16 µM | 50% maximal growth inhibition |
| HCT116 p53+/+ | Wild-type | Cell Cycle Analysis | 16 µM (24h) | G2/M phase arrest |
| HCT116 p53+/+ | Wild-type | Apoptosis Assay | 16 µM (24h) | Induction of apoptosis |
| HCT116 p53+/+ | Wild-type | Migration (Chemotaxis) | 7 µM (24h) | Over 50% reduction in migration |
| MDA-MB-231 | Mutant (R280K) | Growth Inhibition (SRB) | GI50: ~16 µM | 50% maximal growth inhibition |
| MDA-MB-231 | Mutant (R280K) | Cell Cycle Analysis | 16 µM (24h) | S and G2/M phase arrest |
| MDA-MB-231 | Mutant (R280K) | Apoptosis Assay | 16 µM (24h) | Induction of apoptosis |
| MDA-MB-231 | Mutant (R280K) | Migration (Chemotaxis) | 16 µM (8h) | Significant reduction in migration |
| MCF10A | Wild-type (Non-tumorigenic) | Growth Inhibition (SRB) | 16 µM | ~5.6% growth inhibition (non-toxic) |
| Yeast | Wild-type p53 | Growth Inhibition | 10 µM | Increased p53-induced growth inhibition |
| Yeast | Mutant p53 (R280K) | Growth Inhibition | 10 µM | Restored wild-type-like growth inhibition |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is for determining the cytotoxic and cytostatic effects of this compound on adherent cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.25%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 16 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Migration Analysis: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing the desired concentration of this compound (e.g., 4 µM or 7 µM). Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Signaling Pathway of this compound
This compound directly binds to and activates the p53 protein. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[1] this compound also influences metabolic pathways and angiogenesis in a p53-dependent manner.[2]
Caption: this compound activates p53, leading to downstream effects.
References
SLMP53-1 Treatment for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SLMP53-1, a novel small molecule activator of the p53 tumor suppressor protein, for in vitro cancer cell line studies. This document details the underlying mechanism of this compound, its effects on cancer cell viability and apoptosis, and provides detailed protocols for key experimental assays.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In many cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene.[1] this compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53. It exerts its anticancer effects by restoring p53's ability to bind to DNA and activate its downstream transcriptional targets, leading to a p53-dependent mitochondrial apoptotic pathway.[2] this compound has also been shown to modulate glucose metabolism and angiogenesis in a p53-dependent manner.[3]
Mechanism of Action
This compound directly interacts with both wild-type and various mutant forms of the p53 protein.[4] This interaction stabilizes the p53 protein, allowing it to regain its normal function as a transcription factor. Activated p53 then upregulates the expression of its target genes, including BAX and PUMA, which are key effectors of the intrinsic (mitochondrial) apoptotic pathway.[2] This leads to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Growth Inhibitory (GI50) Effects of this compound
| Cell Line | p53 Status | Treatment Duration (hours) | GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-type | 48 | ~16 | [2] |
| HCT116 p53-/- | Null | 48 | > GI50 in p53+/+ | [2] |
| MDA-MB-231 | Mutant (R280K) | 48 | ~16 | [2] |
| HuH-7 | Mutant (Y220C) | 48 | > 16 | [4] |
| MCF10A | Wild-type (Non-tumorigenic) | Not specified | 42.4 ± 2.9 | [2] |
Table 2: Apoptotic Effects of this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Result | Reference |
| HCT116 p53+/+ | 16 | 24 | Apoptosis (%) | Increased | [2] |
| HCT116 p53+/+ | 16 | 24 | PARP Cleavage | Increased | [2] |
| MDA-MB-231 | 16 | 24 | Apoptosis (%) | Increased | [2] |
| MDA-MB-231 | 16 | 24 | PARP Cleavage | Increased | [2] |
| HCT116 p53+/+ | 16 | 8 | Mitochondrial Membrane Potential (Δψm) | Decreased | [2] |
| MDA-MB-231 | 16 | 16 | Mitochondrial Membrane Potential (Δψm) | Decreased | [2] |
Table 3: Effect of this compound on p53 Target Gene Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Target Protein | Change in Expression | Reference |
| HCT116 p53+/+ | 16 | 24 | p53 | Increased | [2] |
| HCT116 p53+/+ | 16 | 24 | BAX | Increased | [2] |
| HCT116 p53+/+ | 16 | 24 | PUMA | Increased | [2] |
| MDA-MB-231 | 16 | Not specified | p21, PUMA | Upregulated | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 16 µM) or vehicle control for the intended duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and its downstream targets.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-BAX, anti-PUMA, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound represents a promising therapeutic agent for cancers with inactivated p53 pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of this compound on various cancer cell lines. Further optimization of treatment duration and concentration may be necessary for different cell lines and experimental conditions.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with SLMP53-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a physiologically relevant cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified and is a direct measure of target engagement.
SLMP53-1 is a novel small molecule activator of the tumor suppressor protein p53. It has been shown to reactivate both wild-type and certain mutant forms of p53, making it a promising candidate for cancer therapy. This document provides detailed application notes and protocols for utilizing CETSA to study the interaction between this compound and p53.
Data Presentation
The following tables summarize the quantitative data from CETSA experiments performed with this compound, demonstrating its direct engagement with both wild-type and mutant p53.
Table 1: Thermal Stabilization of Mutant p53 (R280K) by this compound
| Temperature (°C) | This compound Concentration (µM) | Observed Effect on Soluble Mutant p53 (R280K) |
| 39 | 10 | Slight thermal stabilization[1] |
| 40 | 10 | Slight thermal stabilization[1] |
| 40 | 50 | Two-fold increase in non-denatured protein[1] |
| 40 | 50 | Complete protein stabilization[1] |
Table 2: Thermal Stabilization of Wild-Type p53 by this compound
| Temperature (°C) | This compound Concentration (µM) | Observed Effect on Soluble Wild-Type p53 |
| 39 | Dose-dependent | Thermal stabilization observed[1] |
| 39 | 10 | Complete protein stabilization[1] |
Signaling Pathway
The p53 signaling pathway is a critical regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. This compound acts by directly binding to p53, thereby activating this tumor suppressor pathway.
Caption: p53 signaling pathway activated by cellular stress and targeted by this compound.
Experimental Protocols
This section provides a detailed methodology for performing a Cellular Thermal Shift Assay to assess the interaction of this compound with p53.
I. CETSA Melt Curve Protocol
This protocol is used to determine the melting temperature (Tm) of p53 in the presence and absence of this compound.
A. Materials and Reagents
-
Cell line expressing the p53 target (wild-type or mutant)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
PVDF membrane
B. Equipment
-
Cell culture incubator
-
Thermal cycler or heating block
-
Microcentrifuge
-
SDS-PAGE and Western blot apparatus
-
Imaging system for chemiluminescence detection
C. Procedure
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) in the cell culture incubator.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest them.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction).
-
-
Heat Treatment:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Aliquot the normalized lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the soluble fractions and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against p53.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for p53 at each temperature.
-
Normalize the intensities to the intensity of the unheated sample (or the lowest temperature).
-
Plot the normalized intensities against the temperature to generate a melting curve.
-
Determine the Tm (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTm) by comparing the Tm of the this compound-treated sample to the vehicle-treated sample.
-
II. Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the potency of this compound in stabilizing p53 at a fixed temperature.
A. Procedure
-
Temperature Selection:
-
From the CETSA melt curve experiment, select a temperature that results in approximately 50-80% protein denaturation in the vehicle-treated sample.
-
-
Cell Treatment:
-
Treat cells with a range of this compound concentrations for the predetermined time. Include a vehicle control.
-
-
Cell Harvesting, Lysis, and Heat Treatment:
-
Follow steps I.C.2 through I.C.4, but heat all samples at the single, pre-determined temperature.
-
-
Western Blot Analysis and Data Analysis:
-
Perform Western blot analysis as described in step I.C.5.
-
Quantify the band intensities for p53 for each this compound concentration.
-
Normalize the intensities to the vehicle control.
-
Plot the normalized intensities against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that results in 50% of the maximal protein stabilization).
-
Experimental Workflow
The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay experiment.
References
Application Notes and Protocols: Western Blot Analysis of p53 Targets Following SLMP53-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1][2] In a significant portion of human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene.[3][4][5] The reactivation of mutant p53 or enhancement of wild-type p53 function is a promising therapeutic strategy in oncology.[1][3][4][5] SLMP53-1 is a novel, (S)-tryptophanol-derived oxazoloisoindolinone small molecule that has been identified as an activator of both wild-type and a range of mutant p53 proteins.[1][3][4][5][6] Mechanistic studies have revealed that this compound directly binds to the DNA-binding domain of p53, stabilizing the protein and enhancing its transcriptional activity.[3][5] This leads to a p53-dependent anti-proliferative effect in cancer cells, mediated by cell cycle arrest and/or apoptosis.[1][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on p53 and its downstream target proteins. This method is essential for confirming the mechanism of action of this compound and similar p53-activating compounds in a cellular context.
Data Presentation: Expected Quantitative Changes in p53 Target Proteins
Treatment of cancer cells expressing wild-type or susceptible mutant p53 with this compound is expected to result in changes in the expression levels of key proteins in the p53 signaling pathway. The following table summarizes the anticipated outcomes based on published data. Researchers should note that the magnitude of these changes may vary depending on the cell line, this compound concentration, and treatment duration.
| Target Protein | Function | Expected Change After this compound Treatment | Reference |
| p53 | Transcription factor, tumor suppressor | Increased protein levels (due to stabilization) | [1] |
| MDM2 | E3 ubiquitin ligase, negative regulator of p53 | Increased protein levels (as a direct p53 target gene) | [1] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | Increased protein levels (induces cell cycle arrest) | [1] |
| PUMA (BBC3) | BH3-only protein, pro-apoptotic | Increased protein levels (promotes apoptosis) | [1] |
| BAX | Bcl-2 family protein, pro-apoptotic | Increased protein levels (promotes apoptosis) | [1] |
| GLUT1 | Glucose transporter | Decreased protein levels | [8] |
| HK2 | Hexokinase-2 | Decreased protein levels | [8] |
| VEGF | Vascular endothelial growth factor | Decreased protein levels | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway activated by this compound and the general workflow for the Western blot analysis.
Caption: p53 signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols: Western Blotting
This protocol outlines the key steps for performing a Western blot to analyze the expression of p53 and its target proteins after this compound treatment.
1. Cell Culture and Treatment
-
Cell Lines: Use appropriate cancer cell lines with well-characterized p53 status (e.g., HCT116 p53+/+ for wild-type p53, and corresponding p53-/- as a negative control).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-p53
-
Mouse anti-p21
-
Rabbit anti-MDM2
-
Rabbit anti-PUMA
-
Rabbit anti-BAX
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH) for each sample.
By following these protocols, researchers can effectively evaluate the impact of this compound on the p53 signaling pathway, providing valuable insights into its therapeutic potential.
References
- 1. oncotarget.com [oncotarget.com]
- 2. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLMP53-1 in Wound Healing and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small-molecule, (S)-tryptophanol-derived oxazoloisoindolinone, that has been identified as a potent reactivator of both wild-type and mutant p53 proteins.[1][2][3] The tumor suppressor protein p53 plays a critical role in regulating cell cycle, apoptosis, and DNA repair.[1][4] Its inactivation, either through mutation or by binding to inhibitors like MDM2, is a common event in the development and progression of many human cancers.[1][4] By restoring the tumor-suppressive functions of p53, this compound presents a promising therapeutic strategy.[1][2][3]
Recent studies have demonstrated that this compound can inhibit the migration of tumor cells, a key process in cancer metastasis and wound healing.[1][5] This has significant implications for its potential use in cancer therapy and in the study of cellular motility. These application notes provide detailed protocols for utilizing this compound in two common in vitro assays for assessing cell migration: the wound healing (scratch) assay and the transwell (chemotaxis) assay.
Mechanism of Action
This compound functions by binding to p53, which enhances its DNA-binding ability and transcriptional activity.[1][6] This reactivation of p53 leads to the transcription of target genes that can induce cell cycle arrest, apoptosis, and, as recent evidence suggests, inhibit cell migration.[1] The p53-MDM2 signaling pathway is a crucial regulator of cell fate.[4][7][8] Under normal conditions, MDM2 keeps p53 levels low by targeting it for degradation.[4][9] In the context of cell migration, p53 can suppress this process through various mechanisms, including the regulation of genes involved in the epithelial-to-mesenchymal transition (EMT) and cytoskeletal dynamics.[5][10] By activating p53, this compound can therefore modulate these pathways to impede cell migration.
Figure 1: Simplified this compound and p53-MDM2 signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on tumor cell migration.
Table 1: Effect of this compound on Cell Migration in a Wound Healing (Scratch) Assay
| Cell Line | p53 Status | This compound Concentration (µM) | Incubation Time | Observation | Reference |
| HCT116p53+/+ | Wild-type | 4 | 24 hours | Reduced cell migration compared to DMSO control | [1] |
| MDA-MB-231 | Mutant (R280K) | 4 | 24 hours | Reduced cell migration compared to DMSO control | [1] |
Table 2: Effect of this compound on Cell Migration in a Chemotaxis (Transwell) Assay
| Cell Line | p53 Status | This compound Concentration (µM) | Incubation Time | Result | Reference |
| HCT116p53+/+ | Wild-type | 7 | 24 hours | Over 50% reduction in cell migration compared to DMSO control | [1] |
| MDA-MB-231 | Mutant (R280K) | 16 | 8 hours | Significant reduction in cell migration compared to DMSO control | [1] |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions.[11]
Materials:
-
Cells of interest (e.g., HCT116p53+/+, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[11][14]
-
Serum Starvation (Optional): Once confluent, you may replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells and minimize proliferation.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile p200 or p1000 pipette tip. A cross-shaped scratch can also be made.[12]
-
Washing: Wash the wells twice with PBS to remove any detached cells and debris.[11][15]
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). This can be done using a phase-contrast microscope.[14] Mark the locations to ensure the same fields are imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[14][13]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
Alternatively, software like ImageJ can be used for more precise quantification of the open area.
Figure 2: Experimental workflow for the wound healing (scratch) assay.
Protocol 2: Transwell (Chemotaxis) Migration Assay
This assay, also known as the Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.[16]
Materials:
-
Cells of interest
-
Transwell inserts (typically with 8 µm pores) for 24-well plates[17][18]
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Vehicle control
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)[17]
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chamber Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Seeding: Add the cell suspension (in serum-free medium) containing the desired concentration of this compound or vehicle control to the upper chamber of the Transwell inserts.[17][19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 8-24 hours).[1][19]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[17][18]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a staining solution like Crystal Violet.[17][18]
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. The migrated cells can then be visualized and counted under a microscope. Select several random fields of view for each membrane and calculate the average number of migrated cells.
Conclusion
This compound demonstrates significant potential as an inhibitor of cell migration through its ability to reactivate p53. The protocols provided herein offer standardized methods for researchers to investigate and quantify the effects of this compound on wound healing and cell migration in vitro. These assays are valuable tools for further elucidating the anti-metastatic properties of this promising compound and for the development of novel cancer therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. p53 and its mutants in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for SLMP53-1 Administration in Xenograft Mouse Models
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including DNA repair, cell cycle arrest, and apoptosis.[1] Its inactivation, often through mutation, is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention.[2][3] SLMP53-1 is a novel, enantiopure (S)-tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type (wt) and mutant p53.[1][4] Mechanistically, this compound binds to the p53 DNA-binding domain, restoring its proper conformation and transcriptional activity.[2][3] This reactivation triggers p53-dependent antitumor effects, including the induction of apoptosis via the mitochondrial pathway, inhibition of tumor cell migration, and reprogramming of glucose metabolism and angiogenesis.[1][5][6]
In preclinical xenograft mouse models, this compound has demonstrated significant p53-dependent antitumor activity, inhibiting the growth of tumors expressing wt or mutant p53, while having no effect on p53-null tumors.[1] Notably, this efficacy is achieved without apparent toxicity in the animal models.[1][6] These application notes provide detailed protocols for the administration of this compound in xenograft mouse models to evaluate its in vivo antitumor efficacy.
Data Presentation: Summary of Preclinical Xenograft Studies
The following tables summarize the key parameters and outcomes from published xenograft studies involving this compound administration.
Table 1: Cell Lines Used in Xenograft Models
| Cell Line | Cancer Type | p53 Status | Reference |
|---|---|---|---|
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | [1] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant (R280K) |[1] |
Table 2: this compound In Vivo Administration Protocol
| Parameter | Details | Reference |
|---|---|---|
| Drug | This compound | [1] |
| Dose | 50 mg/kg | [1] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Frequency | Twice a week | [1] |
| Total Administrations | Four | [1] |
| Vehicle Control | Not specified, likely DMSO/Saline |[1] |
Table 3: In Vivo Efficacy and Toxicity Profile of this compound
| Outcome Measure | Observation | p53-Status Dependency | Reference |
|---|---|---|---|
| Antitumor Efficacy | Potent inhibition of tumor growth | Yes (No effect on p53-null tumors) | [1] |
| Toxicity Markers | No significant loss of body weight | N/A | [1] |
| Morbidity | No signs of morbidity observed in treated mice | N/A |[1] |
Experimental Protocols
These protocols provide a detailed methodology for conducting xenograft studies to assess the efficacy of this compound. All animal procedures must be performed in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[7][8][9]
Protocol 1: Xenograft Mouse Model Establishment
-
Animal Husbandry:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116, MDA-MB-231) in the recommended medium and conditions.
-
Passage cells at least twice after thawing before implantation.[12] Harvest cells during the exponential growth phase (at ~80% confluency).[12]
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Resuspend the prepared tumor cells at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. For enhanced tumor take-rate, the cell suspension can be mixed 1:1 with a basement membrane extract like Matrigel.[11][12] Keep the mixture on ice.
-
Using a 25-27 gauge needle, inject the cell suspension subcutaneously into the right flank of the mouse.[10][13][14]
-
Protocol 2: this compound Administration and Monitoring
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 70-200 mm³).[10]
-
Measure tumor dimensions 2-3 times weekly using digital calipers.[10][15]
-
Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2 , where width is the smaller dimension.[15][16]
-
Randomize mice into treatment and control groups when tumors reach the desired average volume.
-
-
Preparation of this compound Formulation:
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.[2] For in vivo administration, a suitable vehicle that ensures solubility and minimizes toxicity (e.g., DMSO, PEG, Tween 80 in saline) should be used. The final concentration should be calculated based on the 50 mg/kg dose and the injection volume.
-
-
Drug Administration:
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal health daily. Record body weight 2-3 times per week as a general indicator of toxicity.[1]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.[17]
-
At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot, qRT-PCR).
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound reactivates p53, inducing downstream pathways that lead to antitumor effects.
Caption: Experimental workflow for this compound efficacy testing in xenograft mouse models.
References
- 1. oncotarget.com [oncotarget.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. cea.unizar.es [cea.unizar.es]
- 14. hoeford.com [hoeford.com]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
Application Notes and Protocols for Combining SLMP53-1 with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for combining the p53-reactivating small molecule, SLMP53-1, with conventional chemotherapeutic agents. The following protocols and data are derived from published preclinical studies and are intended to guide further research and development.
Introduction
This compound is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[1] The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair. Its inactivation, either by mutation or through interaction with negative regulators like MDM2, is a common event in human cancers. This compound exerts its antitumor activity by restoring the transcriptional function of p53, leading to cell cycle arrest and/or apoptosis in cancer cells expressing wt or mutant p53.[1]
A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Many conventional chemotherapeutics, such as doxorubicin (B1662922) and etoposide (B1684455), rely on a functional p53 pathway to induce cancer cell death. By reactivating p53, this compound has been shown to synergistically enhance the cytotoxic effects of these agents, offering a promising therapeutic approach, particularly for tumors with p53 mutations.[1]
Mechanism of Action: p53 Reactivation
This compound has been shown to directly interact with and thermally stabilize both wild-type and mutant p53 proteins.[2][3] This interaction restores the DNA-binding ability of mutant p53, leading to the transcriptional activation of p53 target genes involved in apoptosis (e.g., BAX, PUMA) and cell cycle arrest (e.g., p21).[2] The reactivation of p53's function as a tumor suppressor is central to the synergistic effects observed when this compound is combined with other p53-dependent chemotherapies.
Combination Therapy Data
Preclinical studies have demonstrated that this compound acts synergistically with conventional chemotherapeutic agents, doxorubicin and etoposide, in a p53-dependent manner.[1] The combination of a low dose of this compound with these agents leads to a significant increase in cancer cell growth inhibition and apoptosis compared to either agent alone.
Table 1: Synergistic Effects of this compound with Doxorubicin and Etoposide on Cell Growth [1]
| Cell Line | p53 Status | Treatment (48h) | % Cell Growth Inhibition (Mean ± SEM) | Combination Index (Q value) |
| HCT116p53+/+ | Wild-type | 4 µM this compound + 0.19 µM Doxorubicin | 45.3 ± 2.1 | > 1.15 (Synergistic) |
| 4 µM this compound + 0.38 µM Etoposide | 48.7 ± 3.5 | > 1.15 (Synergistic) | ||
| MDA-MB-231 | Mutant (R280K) | 4 µM this compound + 0.19 µM Doxorubicin | 55.2 ± 4.3 | > 1.15 (Synergistic) |
| 4 µM this compound + 0.38 µM Etoposide | 60.1 ± 2.9 | > 1.15 (Synergistic) | ||
| HCT116p53-/- | Null | 4 µM this compound + Doxorubicin/Etoposide | No significant increase in inhibition | Not Synergistic |
Table 2: Enhancement of Apoptosis by this compound in Combination with Doxorubicin and Etoposide [1]
| Cell Line | p53 Status | Treatment (48h) | % Apoptotic Cells (Mean ± SEM) |
| MDA-MB-231 | Mutant (R280K) | 0.19 µM Doxorubicin | 10.5 ± 1.5 |
| 4 µM this compound + 0.19 µM Doxorubicin | 25.3 ± 2.8 | ||
| 0.38 µM Etoposide | 12.1 ± 2.0 | ||
| 4 µM this compound + 0.38 µM Etoposide | 30.7 ± 3.4 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutics.
Protocol 1: In Vitro Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is designed to determine the effect of this compound in combination with other chemotherapeutics on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116p53+/+, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, etoposide)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.
-
Fixation: Gently add cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The synergistic effect can be quantified using the Combination Index (Q value).
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound in combination with chemotherapeutics.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell lines for injection
-
This compound (formulated for in vivo use)
-
Chemotherapeutic agent (formulated for in vivo use)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice a week), the chemotherapeutic agent, or the combination as per the study design.[1] A control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length/2).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Safety and Toxicity
In preclinical studies, this compound has been shown to be non-genotoxic and exhibits low toxicity towards non-tumorigenic cells. In vivo studies in xenograft mouse models have not revealed apparent toxicity at effective doses.[1]
Conclusion
The combination of this compound with conventional chemotherapeutics like doxorubicin and etoposide represents a promising strategy to enhance anticancer efficacy, particularly in tumors with dysfunctional p53. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this combination approach. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental systems and research goals.
References
Application Notes and Protocols for Assessing SLMP53-1 Synergy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, contributing to uncontrolled cell proliferation and resistance to therapy. Doxorubicin (B1662922), a widely used chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage, which in turn activates the p53 signaling pathway.[3][4][5] This activation can lead to either cell cycle arrest to facilitate DNA repair or, in cases of extensive damage, programmed cell death (apoptosis).[2][6]
SLMP53-1 is a novel small molecule that has been identified as a direct activator of wild-type and certain mutant forms of p53.[7][8][9] By binding to p53, this compound enhances its transcriptional activity, promoting the expression of pro-apoptotic genes and triggering the mitochondrial apoptotic pathway.[8] Preliminary studies have suggested that this compound can act synergistically with conventional chemotherapeutics in a p53-dependent manner.[8]
This document provides a detailed protocol for assessing the synergistic effects of this compound and doxorubicin in cancer cells. The central hypothesis is that doxorubicin-induced DNA damage primes the p53 pathway, while this compound directly amplifies p53's pro-apoptotic signaling. This combination is expected to shift the cellular response from cell cycle arrest towards robust apoptosis, thereby achieving a greater anti-cancer effect than either agent alone. The following protocols are designed to test this hypothesis by quantifying cell viability, determining the nature of the drug interaction, and elucidating the underlying cellular mechanisms.
Data Presentation: Summary of Quantitative Data
The following tables should be used to organize and present the quantitative data obtained from the experiments described in this protocol.
Table 1: IC50 Values for this compound and Doxorubicin
| Cell Line | Drug | IC50 (µM) ± SD |
| This compound | ||
| Doxorubicin |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 | ||
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control | |||
| This compound (Conc. X) | |||
| Doxorubicin (Conc. Y) | |||
| This compound + Doxorubicin |
Table 4: Cell Cycle Distribution Analysis
| Treatment | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | ||||
| This compound (Conc. X) | ||||
| Doxorubicin (Conc. Y) | ||||
| This compound + Doxorubicin |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines with known p53 status (e.g., wild-type, mutant, or null) to investigate the p53-dependency of the synergistic effect.
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Doxorubicin (prepare stock solution in sterile water or DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
RNase A
-
Propidium Iodide (for cell cycle analysis)
-
Experiment 1: Cell Viability and Synergy Analysis
This experiment aims to determine the cytotoxic effects of this compound and doxorubicin, both individually and in combination, and to quantify the synergy using the Chou-Talalay method.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Treatment (Single Agents):
-
Prepare serial dilutions of this compound and doxorubicin.
-
Treat cells with a range of concentrations of each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
-
Drug Treatment (Combination):
-
Based on the individual IC50 values, prepare combinations of this compound and doxorubicin at a constant ratio (e.g., based on their IC50 ratio).
-
Treat cells with serial dilutions of the drug combination.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Experiment 2: Apoptosis Assay
This experiment will quantify the induction of apoptosis following treatment with this compound, doxorubicin, and their combination.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with sub-lethal concentrations of this compound, doxorubicin, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experiment 3: Cell Cycle Analysis
This experiment will determine the effects of the drug treatments on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. Doxorubicin is known to cause a G2/M arrest.[12][13] A synergistic pro-apoptotic effect would be indicated by a decrease in the G2/M population and a corresponding increase in the Sub-G1 population in the combination treatment group.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound and doxorubicin synergy.
Hypothesized Signaling Pathway of Synergy
Caption: Proposed mechanism of this compound and doxorubicin synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. p53-mediated apoptosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis Following SLMP53-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small molecule, identified as a tryptophanol-derived oxazoloisoindolinone, that has demonstrated significant potential as an anti-cancer agent.[1][2] Its primary mechanism of action involves the reactivation of both wild-type and mutant p53, a critical tumor suppressor protein that is often inactivated in human cancers.[1][2][3] By restoring p53 function, this compound triggers a p53-dependent mitochondrial apoptotic pathway, leading to programmed cell death in cancer cells.[1] Furthermore, this compound has been shown to inhibit tumor cell growth by regulating glucose metabolism and angiogenesis in a p53-dependent manner.[4]
These application notes provide a comprehensive guide for researchers to effectively measure apoptosis induced by this compound treatment. The following sections detail the underlying signaling pathways, quantitative data from preclinical studies, and detailed protocols for key experimental assays.
p53-Mediated Apoptotic Signaling Pathway
Upon activation by this compound, p53 orchestrates apoptosis through a complex network of signaling events, primarily engaging the intrinsic (mitochondrial) pathway.[5][6] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.[1][7] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][5] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[5] Initiator caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[5]
Caption: p53-mediated apoptotic signaling pathway activated by this compound.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on apoptosis in human cancer cell lines.
Table 1: Growth Inhibitory Activity of this compound
| Cell Line | p53 Status | GI50 (µM) after 48h |
| HCT116 p53+/+ | Wild-type | ~10 |
| HCT116 p53-/- | Null | > 40 |
| MDA-MB-231 | Mutant (R280K) | ~15 |
| HuH-7 | Mutant (Y220C) | > 40 |
Data adapted from Soares et al., Oncotarget, 2016.[8]
Table 2: Induction of Apoptosis by this compound (16 µM, 24h)
| Cell Line | p53 Status | % Apoptotic Cells (Annexin V+) |
| HCT116 p53+/+ | Wild-type | ~25% |
| HCT116 p53-/- | Null | ~5% |
| MDA-MB-231 | Mutant (R280K) | ~20% |
Data interpreted from graphical representations in Soares et al., Oncotarget, 2016.[8]
Table 3: PARP Cleavage Induced by this compound (16 µM, 24h)
| Cell Line | p53 Status | Cleaved PARP Expression |
| HCT116 p53+/+ | Wild-type | Increased |
| HCT116 p53-/- | Null | No significant change |
| MDA-MB-231 | Mutant (R280K) | Increased |
Data based on Western blot analysis from Soares et al., Oncotarget, 2016.[8]
Experimental Protocols
Detailed methodologies for key experiments to measure apoptosis after this compound treatment are provided below.
Experimental Workflow
Caption: General experimental workflow for measuring apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a widely used method for the detection of early and late-stage apoptosis.[9]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the indicated time period.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[10]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12][13]
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[12] Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.[12]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[14]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells.
-
Add reaction buffer containing the DEVD-pNA or DEVD-AMC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples to the untreated control.[12]
-
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[15]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as cleaved caspases and PARP.[15][16]
Protocol:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing these methods, researchers can effectively quantify apoptosis and elucidate the molecular mechanisms underlying the anti-cancer activity of this promising p53-reactivating agent. Consistent and reproducible data generated through these standardized assays will be crucial for the further development of this compound as a potential cancer therapeutic.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. biogot.com [biogot.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
SLMP53-1 solubility issues in cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with SLMP53-1. Below you will find troubleshooting advice and frequently asked questions to address potential solubility issues and ensure the successful application of this compound in your cell culture experiments.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, particularly concerning its solubility in cell culture media.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation or cloudiness in media after adding this compound. | 1. High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.[1] 2. Improper Dilution: Rapidly changing the solvent from 100% DMSO to an aqueous medium can cause the compound to "crash out" of solution.[2] 3. Low Temperature: Cell culture media stored at cool temperatures can reduce the solubility of dissolved compounds.[3] | 1. Determine Optimal Concentration: Perform a dose-response experiment to identify the highest soluble concentration of this compound in your specific cell culture medium.[1] 2. Use a Stepwise Dilution: Prepare intermediate dilutions of your this compound stock in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing.[2][4] 3. Pre-warm Media: Always use cell culture media pre-warmed to 37°C before adding the this compound solution.[1] |
| Inconsistent or no biological effect of this compound. | 1. Compound Precipitation: The actual concentration of soluble this compound is lower than intended due to precipitation. 2. Degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 3. High Serum Concentration: Serum proteins in the media can bind to small molecules, reducing their effective concentration.[5] | 1. Visually Inspect for Precipitation: Before treating cells, ensure the media containing this compound is clear. If not, prepare a fresh solution. 2. Assess Stability: Test the stability of this compound in your media over your experimental timeframe. 3. Evaluate Serum Effects: Test the efficacy of this compound in both serum-free and serum-containing media to determine the impact of serum proteins. |
| High cellular toxicity observed. | 1. Solvent Toxicity: The final concentration of DMSO in the cell culture medium is too high for your cell line.[6][7] 2. Off-Target Effects: At high concentrations, this compound may have off-target effects. | 1. Maintain Low DMSO Concentration: Ensure the final DMSO concentration is typically below 0.5%, although the tolerance can vary between cell lines.[6] Always include a vehicle control (media with the same DMSO concentration) in your experiments. 2. Optimize this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[8][9] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[1] Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10]
Q2: What is the recommended final concentration of DMSO in my cell culture?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, some sensitive or primary cell lines may require lower concentrations (e.g., <0.1%).[6] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range, minimal cytotoxicity expected. | Recommended for primary and sensitive cell lines.[6] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines. | Always include a vehicle control. |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines. | Use with caution and thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended. | May be used in specific cases with extensive controls. |
Q3: My this compound precipitated after being stored in the refrigerator. What should I do?
A3: Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate and prepare a fresh dilution from your concentrated stock solution. To avoid this, it is recommended to prepare working solutions fresh for each experiment and avoid storing diluted solutions at low temperatures.[3]
Q4: Can components of the cell culture media affect this compound?
A4: Yes, media components, especially serum proteins like albumin, can bind to small molecules, reducing their effective concentration.[5][11] Additionally, the pH of the media can influence the solubility of some compounds.[12]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₂ | [9] |
| Molecular Weight | 318.37 g/mol | [9] |
| CAS Number | 1643469-17-3 | [9] |
| Form | Solid | [9] |
| Solubility (25°C) | DMSO: 250 mg/mL (with ultrasonic and warming to 60°C) | [9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [9] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [9] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in cell culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure it is fully dissolved. Gentle warming (up to 60°C) and vortexing can be used if necessary.[9]
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very high dilutions, it is recommended to perform serial dilutions of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final desired concentration, add a small volume of the this compound DMSO stock solution to the pre-warmed medium. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.[2]
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for cell-based assays using this compound.
p53-Mediated Apoptotic Pathway Activated by this compound
Caption: Simplified p53-mediated apoptotic pathway induced by this compound.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. abmole.com [abmole.com]
- 10. This compound|1643469-17-3|COA [dcchemicals.com]
- 11. Human serum albumin - Wikipedia [en.wikipedia.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. oncotarget.com [oncotarget.com]
SLMP53-1 Stability and Degradation in Solution: A Technical Support Center
Welcome to the technical support center for SLMP53-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.
Q2: Does this compound's mechanism of action involve preventing p53 degradation?
A2: No, the activity of this compound is not related to the inhibition of p53 degradation pathways.[1] Its mechanism involves direct interaction with both wild-type and mutant p53, leading to their thermal stabilization.[1][2]
Q3: Is there a known issue with the aggregation of this compound in solution?
A3: Currently, there is no specific data reporting the aggregation of this compound itself. However, as with many small molecules, precipitation can occur if the solubility limit is exceeded, especially when diluting a DMSO stock solution into an aqueous buffer. It is crucial to ensure proper mixing and not to exceed the aqueous solubility of the compound.
Q4: How does this compound affect the stability of the p53 protein?
A4: this compound has been shown to induce the thermal stabilization of both wild-type and mutant p53.[1][2] This is indicative of a direct intermolecular interaction between this compound and the p53 protein.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Ensure the stock solution has not been stored longer than the recommended duration (1 month at -20°C, 6 months at -80°C). |
| Improper dilution of stock solution | When diluting the DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on cells. |
| Cell line variability | Ensure the p53 status (wild-type, mutant, or null) of your cell line is as expected. The activity of this compound is p53-dependent.[3][4] |
| Presence of interfering substances in media | Use high-quality cell culture media and supplements. Some components may interact with this compound. |
Issue 2: Precipitate formation upon dilution of this compound stock solution.
| Potential Cause | Troubleshooting Step |
| Exceeding aqueous solubility | Decrease the final concentration of this compound in the aqueous solution. Perform a solubility test to determine the practical working concentration range in your specific buffer or media. |
| Poor mixing technique | As mentioned above, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous solution. Sonication can also be used to aid dissolution, but care should be taken to avoid heating the sample. |
| pH of the aqueous solution | Check the pH of your buffer or media. The solubility of this compound may be pH-dependent. While specific data is not available, it is a common characteristic of small molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 318.37 g/mol .
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Example of a Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is a hypothetical protocol based on general industry practices.[5]
Stress Conditions:
-
Acidic Hydrolysis: 10 mM this compound in DMSO diluted 1:100 in 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: 10 mM this compound in DMSO diluted 1:100 in 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: 10 mM this compound in DMSO diluted 1:100 in 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: this compound solid powder and a 10 mM solution in DMSO. Incubate at 80°C for 1 week.
-
Photodegradation: Expose a 10 mM solution of this compound in DMSO in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil.
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (a hypothetical method is described below) to determine the percentage of remaining this compound and to detect the formation of any degradation products.
Protocol 3: Example of a Stability-Indicating HPLC Method
This is a hypothetical HPLC method for the quantification of this compound and the separation of its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 2 years |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | -80°C | Up to 6 months |
Table 2: Hypothetical Results of a Forced Degradation Study
The following table illustrates the kind of data that would be generated from a forced degradation study. The values are for illustrative purposes only.
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 72 hours | 85 | 2 |
| 0.1 M NaOH, 60°C | 72 hours | 78 | 3 |
| 3% H₂O₂, RT | 72 hours | 92 | 1 |
| 80°C (Solid) | 1 week | 98 | 0 |
| 80°C (Solution) | 1 week | 90 | 1 |
| Photostability | ICH Q1B | 88 | 2 |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting inconsistent this compound activity.
Caption: Potential degradation pathways of this compound.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Technical Support Center: SLMP53-1 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SLMP53-1, a novel small-molecule inhibitor of the MDM2-p53 interaction. Proper use of this compound is critical for achieving expected results in cancer cell lines with wild-type p53.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor designed to disrupt the protein-protein interaction between Murine Double Minute 2 (MDM2) and the p53 tumor suppressor protein.[1][2] In cancer cells with wild-type p53 where MDM2 is overexpressed, MDM2 binds to p53, targeting it for degradation and suppressing its function.[3][4] this compound works by binding to the p53-binding pocket on MDM2, which prevents the MDM2-p53 interaction. This liberates p53 from negative regulation by MDM2, leading to p53 stabilization, accumulation, and reactivation of its tumor suppressor functions, which include inducing cell cycle arrest and apoptosis.[2][5]
Q2: Which cell lines are appropriate for this compound treatment?
A2: The primary requirement for this compound efficacy is the presence of wild-type (WT) p53. The treatment is most effective in cancer cell lines that overexpress MDM2, as this is the mechanism of p53 inactivation that the drug targets.[6] Cell lines with mutated or deleted p53 are generally resistant to this compound's primary mechanism of action.[7] It is crucial to verify the p53 status of your cell line before beginning experiments.
Q3: What are the expected outcomes of successful this compound treatment in sensitive cells?
A3: In sensitive, p53-WT cancer cells, successful treatment should result in:
-
A dose-dependent decrease in cell viability and proliferation.[6]
-
Induction of apoptosis, measurable by assays like Annexin V staining.[8]
-
Cell cycle arrest, typically at the G1/S or G2/M phase.[4][9]
-
Increased protein levels of p53 and its transcriptional targets, such as p21 (CDKN1A) and MDM2 (due to the p53-MDM2 feedback loop).[10][11]
-
Increased expression of pro-apoptotic genes like PUMA and BAX.[9][12]
Q4: What is the recommended concentration range and treatment duration for this compound?
A4: The optimal concentration and duration are cell-line specific. We recommend performing a dose-response curve to determine the IC50 value for your specific model. Based on similar MDM2 inhibitors like Nutlins, a typical starting range for in vitro studies is between 0.1 µM and 10 µM for a duration of 24 to 72 hours.[6][13]
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for assessing this compound efficacy.
Caption: Mechanism of Action for this compound.
Caption: Workflow for evaluating this compound.
Troubleshooting Guide
Problem 1: Lower-than-expected cytotoxicity or no effect on cell viability.
| Possible Cause | Suggested Solution |
| Incorrect p53 Status | Confirm that your cell line is p53 wild-type using sequencing or by checking a reliable database (e.g., ATCC, COSMIC). MDM2 inhibitors are ineffective in p53-mutant or null cells.[7] |
| Innate or Acquired Resistance | Some p53-WT cells exhibit primary resistance.[7] This can be due to defects downstream of p53 or compensatory mechanisms.[14][15] Consider testing other p53-WT cell lines. Resistance can also be acquired through mutations in the p53 gene after prolonged treatment.[12][16] |
| Overexpression of MDM4 (MDMX) | MDM4 is a homolog of MDM2 that also inhibits p53 but may not be targeted by this compound. High levels of MDM4 can confer resistance.[16] Assess MDM4 expression levels via Western blot or qPCR. |
| Drug Inactivity | Ensure the compound has been stored correctly (as per datasheet) and that the correct solvent (e.g., DMSO) is used. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration (24, 48, 72 hours). Ensure your viability assay (e.g., MTT, CellTiter-Glo) is within its linear range.[17] |
Problem 2: No increase in p53, p21, or other target gene expression.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Time | Activation of p53 and transcription of its targets is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal time point for detecting protein/mRNA induction.[8] |
| Low p53 Protein Induction | Some cell lines, despite being p53-WT, show low p53 protein induction in response to MDM2 inhibition.[7] This can be an intrinsic property of the cell line. |
| Technical Issues with Assay | For Western blotting, ensure efficient protein extraction and transfer, especially for low molecular weight proteins like p21.[18] Use positive controls (e.g., cells treated with a DNA damaging agent like doxorubicin) to confirm antibody function.[18] For qPCR, verify primer efficiency and RNA quality. |
| Defective p53 Function | Even if p53 protein is induced, its transcriptional function may be compromised due to other cellular defects.[7] This represents a form of intrinsic resistance. |
Problem 3: Toxicity observed in p53-null or p53-mutant control cells.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, this compound may have p53-independent, off-target effects.[19] It is critical to perform dose-response studies and use the lowest effective concentration. |
| p73-Mediated Apoptosis | Some MDM2 inhibitors can disrupt the MDM2-p73 interaction, stabilizing the p53 homolog p73 and inducing apoptosis in a p53-independent manner.[19] This is a known off-target mechanism. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a vehicle-only control in all experiments. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol measures the number of viable cells based on the quantitation of ATP, an indicator of metabolically active cells.[20]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add serial dilutions of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[21]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background reading, normalize the data to the vehicle-treated control wells, and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and p21 Induction
This protocol detects changes in protein levels following treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Treat with this compound at desired concentrations and time points. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate proteins on a 12% polyacrylamide gel (suitable for the small size of p21).[18]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control (β-actin).
Protocol 3: qPCR for PUMA and BAX Gene Expression
This protocol quantifies changes in mRNA levels of p53 target genes.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from an RNA extraction kit) or TRIzol reagent.[22]
-
Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[22]
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers for PUMA, BAX, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiple distinct molecular mechanisms influence sensitivity and resistance to MDM2 inhibitors in adult acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy : can we overcome them? [umu.diva-portal.org]
- 16. pnas.org [pnas.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. scribd.com [scribd.com]
- 22. cjmb.org [cjmb.org]
potential off-target effects of SLMP53-1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SLMP53-1, a novel reactivator of wild-type (wt) and mutant (mut) p53. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an (S)-tryptophanol-derived oxazoloisoindolinone that functions as a p53-activating agent.[1][2] It directly interacts with both wild-type and various mutant forms of the p53 protein, restoring its tumor suppressor functions.[2][3] The primary on-target effects include the induction of p53-dependent cell cycle arrest, apoptosis, and the modulation of cancer cell metabolism.[1][4]
Q2: How specific is this compound for p53-expressing cells?
A2: Preclinical studies have demonstrated a high degree of p53-dependency for this compound's antitumor activity. In xenograft mouse models, this compound effectively inhibited the growth of tumors expressing wild-type or mutant p53, but had no significant effect on p53-null tumors.[4][5][6] This suggests that the primary mechanism of action is directly tied to the presence of the p53 protein, indicating a high level of on-target specificity.
Q3: What are the known off-target effects or toxicities associated with this compound?
A3: Based on available preclinical data, this compound exhibits a favorable safety profile with no apparent undesirable toxicity in animal models.[4][5] Specifically, it has been shown to be non-genotoxic in a cytokinesis-block micronucleus assay using human lymphocytes.[4] Furthermore, at concentrations that are cytotoxic to cancer cells, this compound does not significantly inhibit the growth of non-tumorigenic cell lines like MCF10A, where it instead induces a non-apoptotic cell cycle arrest.[4]
Q4: My non-cancerous (wild-type p53) control cell line is showing a phenotype (e.g., cell cycle arrest) after this compound treatment. Is this an off-target effect?
A4: Not necessarily. This compound is a p53 activator, and this activity is not limited to cancer cells. In non-tumorigenic cells that express wild-type p53, this compound can activate the p53 pathway, leading to phenotypes like cell cycle arrest without inducing apoptosis.[4] This is considered an on-target effect. An off-target effect would be a cellular response observed in p53-null cells.
Q5: Could this compound affect pathways other than apoptosis and cell cycle arrest?
A5: Yes, this compound's activation of p53 can lead to the reprogramming of glucose metabolism and the inhibition of angiogenesis.[1][7][8] It has been shown to downregulate key glycolytic enzymes (GLUT1, HK2) and decrease the expression of vascular endothelial growth factor (VEGF).[1][8] These effects are also considered p53-dependent and part of its on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Activity observed in a p53-null cell line. | This could indicate a genuine off-target effect, as this compound's primary activity is p53-dependent. | 1. Confirm the p53 status of your cell line via Western blot or sequencing.2. Perform a dose-response curve to determine if the effect occurs at a much higher concentration than the GI50 for p53-positive cells.3. Consider performing a Cellular Thermal Shift Assay (CETSA) to test for direct binding to other potential protein targets. |
| High variability in experimental results. | Inconsistent compound stability or concentration. | This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] Ensure consistent freeze-thaw cycles and verify the final concentration in your media. |
| No effect observed in a known p53-mutant cell line. | The specific p53 mutation may not be susceptible to reactivation by this compound. | While this compound can reactivate multiple hotspot mutations, its efficacy can vary.[2] For instance, the related compound SLMP53-2 is more effective against the Y220C mutation than this compound.[9] Confirm the activity of this compound on a validated sensitive cell line (e.g., HCT116 p53+/+ or MDA-MB-231) as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Growth Inhibition of this compound in Human Cell Lines
| Cell Line | p53 Status | GI50 (µM) after 48h | Citation(s) |
|---|---|---|---|
| HCT116 p53+/+ | Wild-Type | ~8 µM | [4][10] |
| HCT116 p53-/- | Null | > 80 µM | [4][10] |
| MDA-MB-231 | Mutant (R280K) | ~16 µM | [4][10] |
| MCF10A | Wild-Type (Non-tumorigenic) | 42.4 ± 2.9 µM |[4] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Values are approximate and may vary based on experimental conditions.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of this compound to the p53 protein in a cellular context.[2][3]
-
Cell Culture and Treatment: Culture p53-expressing cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 37°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins (supernatant) from aggregated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble p53 protein at each temperature point by Western blot. A positive interaction is indicated by an increase in the thermal stability of p53 in this compound-treated samples compared to the control.[2][3]
Cytokinesis-Block Micronucleus (MN) Assay
This assay assesses the genotoxic potential of a compound.[4]
-
Cell Culture: Use human peripheral blood lymphocytes.
-
Treatment: Treat cells with this compound (e.g., 16 µM), a vehicle control (DMSO), and a positive control (e.g., 1 µg/mL cyclophosphamide).[4]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvest and Staining: After an appropriate incubation period (e.g., 72 hours), harvest the cells, fix them, and stain with a DNA dye (e.g., Giemsa).
-
Scoring: Under a microscope, score the number of micronuclei in a population of binucleated cells. An increase in micronuclei compared to the vehicle control indicates potential genotoxicity. This compound was found to be non-genotoxic in this assay.[4]
Visualizations
Caption: this compound mediated activation of the p53 signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected activity.
References
- 1. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. oncotarget.com [oncotarget.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
SLMP53-1 not inducing apoptosis in my cell line
Technical Support Center: SLMP53-1
Topic: this compound Not Inducing Apoptosis in My Cell Line
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing apoptosis using this compound. This compound is a novel small molecule that reactivates both wild-type (wt) and mutant p53, triggering p53-dependent apoptotic pathways.[1][2] This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and reference data to help you identify and resolve common issues in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter when this compound fails to induce apoptosis.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. What could be the reason?
Answer:
Several factors could contribute to the lack of an apoptotic response. Here is a step-by-step guide to troubleshoot the issue:
-
Cell Line Characterization:
-
p53 Status: The activity of this compound is p53-dependent.[1] It is crucial to confirm the p53 status (wild-type, mutant, or null) of your cell line. This compound may not be effective in p53-null cells.[1] You can verify the p53 status through literature search, databases like the IARC TP53 Database, or by sequencing the TP53 gene in your cell line.
-
Expression of Apoptotic Machinery: Ensure your cell line expresses the necessary downstream components of the p53 apoptotic pathway, such as Bax, Puma, and caspases.[3][4] High levels of anti-apoptotic proteins like Bcl-2 can also confer resistance.[5]
-
-
Experimental Conditions:
-
Concentration and Incubation Time: The effective concentration and treatment duration of this compound can be cell-line specific.[6] It is recommended to perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell model.[6][7]
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 70-80%) at the time of treatment.[6] Stressed or overly confluent cells may respond differently to stimuli.
-
-
Compound Integrity:
-
Storage and Handling: Verify that this compound has been stored correctly, as improper storage can lead to degradation. Prepare fresh dilutions for each experiment.[6]
-
Question 2: How can I confirm that this compound is active and entering the cells?
Answer:
Even if apoptosis is not observed, you can perform experiments to confirm the compound's activity:
-
p53 Stabilization and Target Gene Expression: this compound treatment should lead to the stabilization of the p53 protein and the upregulation of its transcriptional targets.[1][8] You can assess this by:
-
Positive Control: Use a well-characterized apoptosis inducer, such as staurosporine (B1682477) or etoposide, as a positive control to ensure that your apoptosis detection assays are working correctly and that your cell line is capable of undergoing apoptosis.[5][10]
Question 3: My Annexin V/PI staining results are ambiguous. How can I be sure I'm not missing the apoptotic window?
Answer:
The timing of analysis is critical for apoptosis assays.[5]
-
Time-Course Experiment: Apoptosis is a dynamic process. Performing a time-course experiment (e.g., analyzing cells at 6, 12, 24, and 48 hours post-treatment) is crucial to identify the optimal time point for detecting early and late apoptotic populations.[5]
-
Early vs. Late Apoptosis:
-
Too early: The percentage of apoptotic cells may be too low to detect.
-
Too late: Cells may have progressed to secondary necrosis, where they stain positive for both Annexin V and PI, making it difficult to distinguish from late apoptosis.[5]
-
-
Orthogonal Assays: Confirm your findings with a different apoptosis assay, such as a caspase activity assay or western blot for cleaved PARP and caspases.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tryptophanol-derived oxazoloisoindolinone that acts as a novel reactivator of both wild-type and certain mutant forms of p53.[1] It triggers both transcription-dependent and mitochondrial-mediated p53 apoptotic pathways.[1][2] This involves enhancing p53's transcriptional activity and promoting its translocation to the mitochondria.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has shown p53-dependent anti-proliferative activity in human tumor cell lines expressing wild-type p53 (e.g., HCT116) and mutant p53 (e.g., MDA-MB-231 with p53-R280K).[1][7] Its effectiveness is reduced in p53-null cells.[1]
Q3: What are the key molecular markers to confirm this compound-induced apoptosis?
A3: Key molecular markers for this compound-induced apoptosis include the cleavage of caspase-3 and PARP, an increase in the pro-apoptotic protein Bax, and the upregulation of p53 target genes like PUMA.[1][7][8] These can be detected by western blotting.[11]
Data Presentation
The following tables provide a summary of hypothetical quantitative data for this compound.
Table 1: Hypothetical GI50 Values of this compound in Various Cell Lines
| Cell Line | p53 Status | GI50 (µM) after 48h |
| HCT116 | Wild-Type | 8.5 |
| A549 | Wild-Type | 10.2 |
| MDA-MB-231 | Mutant (R280K) | 12.1 |
| Saos-2 | Null | > 50 |
Table 2: Expected Outcomes of Apoptosis Assays after 24h Treatment with 16 µM this compound in HCT116 cells
| Assay | Expected Outcome |
| Annexin V+/PI- Population | Significant increase compared to control |
| Caspase-3/7 Activity | > 2-fold increase over control |
| Cleaved PARP Levels | Detectable increase by Western Blot |
| p21 Protein Levels | Significant increase by Western Blot |
Experimental Protocols
Here are detailed protocols for key experiments to assess apoptosis.
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.
-
Harvest cells, including any floating cells in the media. For adherent cells, use a gentle detachment method like trypsinization.[14]
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.[15]
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in apoptosis.[16]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates suitable for luminescence measurements
-
Treated and untreated cells in culture media
Procedure:
-
Plate cells in a 96-well white-walled plate and treat with this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.[12]
-
Measure the luminescence of each sample using a plate-reading luminometer.
Interpretation:
-
An increase in luminescence compared to the untreated control indicates an increase in caspase-3/7 activity.
Western Blot for p53, Cleaved Caspase-3, and Cleaved PARP
This technique allows for the detection of changes in protein levels and cleavage events associated with apoptosis.[11]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[17]
-
Determine the protein concentration of each lysate using a BCA assay.[17]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[17]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[17]
Interpretation:
-
An increase in the protein levels of p53.
-
The appearance of bands corresponding to the cleaved (active) forms of caspase-3 and PARP.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound leading to p53-mediated apoptosis.
Troubleshooting Workflow
Caption: A workflow to troubleshoot the lack of apoptosis induction by this compound.
Experimental Workflow for Apoptosis Detection
Caption: A typical experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. phnxflow.com [phnxflow.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SLMP53-1 Concentration for Maximum p53 Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SLMP53-1 concentration to achieve maximum p53 activation in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No significant increase in p53 levels or activity observed after this compound treatment.
-
Question: We treated our cancer cell line with this compound but did not observe an increase in p53 protein levels or the expression of its target genes (e.g., p21, MDM2). What could be the reason?
-
Answer: Several factors could contribute to the lack of a response. Consider the following troubleshooting steps:
-
This compound Concentration: The optimal concentration of this compound can be cell-line dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, effective concentrations have ranged from 4 µM to 50 µM.[1][2] A good starting point for a dose-response study would be to test concentrations of 5, 10, 20, and 40 µM.
-
Cell Line p53 Status: this compound's activity is dependent on the presence of p53.[1] Confirm the p53 status (wild-type or mutant) of your cell line. This compound has been shown to reactivate both wild-type and certain mutant forms of p53 (e.g., R280K).[3][4][5] However, it may not be effective for all p53 mutations. It is also crucial to ensure your cell line is not p53-null.
-
Treatment Duration: Ensure that the treatment duration is sufficient for p53 activation and downstream gene expression. A time-course experiment (e.g., 8, 16, 24 hours) is recommended. In HCT116p53+/+ cells, an increase in p53 and its target gene expression was observed after 24 hours of treatment with 16 µM this compound.[1]
-
Experimental Controls: Always include appropriate controls in your experiment:
-
A vehicle control (e.g., DMSO) to ensure the solvent is not affecting the results.
-
A positive control for p53 activation (e.g., a known p53-activating agent like Nutlin-3 or Etoposide) to confirm that the experimental system is responsive.
-
A p53-null cell line as a negative control to confirm the p53-dependent activity of this compound.[1]
-
-
Reagent Quality: Verify the quality and stability of your this compound compound. Improper storage or handling can lead to degradation.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Question: We are observing significant cytotoxicity in our cell line even at low concentrations of this compound, making it difficult to study p53 activation. How can we address this?
-
Answer: While this compound is designed to induce p53-dependent apoptosis in cancer cells, excessive early cytotoxicity can hinder the analysis of upstream events.[1] Here are some suggestions:
-
Optimize Treatment Time and Concentration: Reduce the treatment duration and/or the concentration of this compound. A shorter incubation time might be sufficient to observe p53 activation without inducing widespread cell death.
-
Assess Cell Viability Concurrently: Perform a cell viability assay (e.g., MTS or ATP-based assay) in parallel with your p53 activation experiments to correlate the level of cytotoxicity with the observed molecular changes.
-
Use a Less Sensitive Cell Line: If possible, consider using a cancer cell line that is known to be less sensitive to p53-mediated apoptosis to study the initial activation of the p53 pathway.
-
Focus on Early Markers of p53 Activation: Analyze early markers of p53 activation, such as p53 phosphorylation or the induction of early target genes like MDM2, which may be detectable before the onset of apoptosis.
-
Issue 3: Inconsistent results between experiments.
-
Question: We are getting variable results in our p53 activation experiments with this compound. What could be causing this inconsistency?
-
Answer: Reproducibility is key in research. Here are potential sources of variability and how to mitigate them:
-
Cell Culture Conditions: Ensure consistent cell culture conditions, including cell passage number, confluence, and media composition.
-
This compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Procedures: Standardize all experimental procedures, including incubation times, reagent concentrations, and washing steps.
-
Loading Controls for Western Blots: Always use a reliable loading control (e.g., GAPDH, β-actin) in your Western blot analysis to ensure equal protein loading between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a reactivator of both wild-type and certain mutant p53 proteins.[3][4][5] It directly binds to the DNA-binding domain of p53, which enhances its thermal stability and restores its ability to bind to DNA.[3][4] This leads to the transcriptional activation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately resulting in a p53-dependent anti-proliferative effect in cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a dose-response study in a new cancer cell line is to test a range of concentrations from 4 µM to 50 µM.[1][2] We recommend including concentrations such as 5, 10, 20, and 40 µM to determine the optimal concentration for p53 activation without causing excessive immediate cytotoxicity.
Q3: How can I confirm that the observed effects of this compound are p53-dependent?
A3: To confirm the p53-dependency of this compound's effects, you can perform the following experiments:
-
Use a p53-null cell line (e.g., HCT116 p53-/-) as a negative control. This compound should not induce the expression of p53 target genes in these cells.[1]
-
Use siRNA to knock down p53 expression in your target cell line. The effects of this compound should be diminished in the p53-knockdown cells.
-
Use a p53 transcriptional inhibitor, such as Pifithrin-α (PFT-α), to see if it can block the effects of this compound.[1]
Q4: Does this compound have synergistic effects with other anticancer drugs?
A4: Yes, this compound has been shown to have synergistic effects with conventional chemotherapeutic agents like doxorubicin (B1662922) and etoposide (B1684455) in a p53-dependent manner.[1] It has also demonstrated synergistic growth inhibitory activity when combined with the metabolic modulator dichloroacetic acid (DCA).[6]
Data Presentation
Table 1: Effective Concentrations of this compound in Different Experimental Assays
| Cell Line | Assay | Effective this compound Concentration | Observed Effect | Reference |
| HCT116 p53+/+ | Cell Migration | 4 µM | Reduction in cell migration | [2] |
| HCT116 p53+/+ | Chemotaxis Assay | 7 µM | Over 50% reduction in cell migration | [2] |
| Yeast (wt p53) | Growth Inhibition | 10 µM | Increased growth inhibition | [1] |
| HCT116 p53+/+ | Western Blot | 16 µM | Increased p53, MDM2, p21, PUMA, BAX | [1] |
| MDA-MB-231 | Western Blot | 16 µM | Increased p53, MDM2, p21, PUMA, BAX | [1] |
| HCT116 p53+/+ | Luciferase Reporter Assay | 16 µM and 32 µM | Increased expression of p21 and MDM2 reporters | [1] |
| MDA-MB-231 | CETSA | 50 µM | Complete protein stabilization of mutp53 R280K | [4] |
Table 2: Summary of this compound Effects on p53 Target Gene Expression in HCT116 p53+/+ Cells (24h treatment with 16 µM this compound)
| Target Gene | Protein Level Change | Reference |
| p53 | Increased | [1] |
| MDM2 | Increased | [1] |
| p21 | Increased | [1] |
| PUMA | Increased | [1] |
| BAX | Increased | [1] |
Experimental Protocols
1. Dose-Response Study using Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Recommended concentrations: 0, 1, 2.5, 5, 10, 20, 40, 80 µM. Include a vehicle control (DMSO).
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that causes 50% growth inhibition).
2. Western Blot Analysis of p53 and Target Proteins
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Caption: this compound mediated p53 activation pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm p53-dependent activity of SLMP53-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the p53-dependent activity of SLMP53-1, a novel anticancer small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a novel reactivator of both wild-type (wt) and mutant p53.[1] It exerts its anticancer effects by restoring the tumor suppressor functions of p53. This leads to the induction of p53-dependent pathways, including cell cycle arrest and apoptosis.[1][2] this compound has been shown to interact directly with the p53 DNA-binding domain.[3][4]
Q2: How can I confirm that the observed effects of this compound in my cancer cell line are p53-dependent?
A2: The most definitive way to confirm p53-dependency is to use a pair of isogenic cell lines: one expressing functional p53 (e.g., HCT116 p53+/+) and another where p53 is absent (e.g., HCT116 p53-/-). A significant reduction or complete abolishment of this compound's activity in the p53-null cells compared to the p53-proficient cells is strong evidence of p53-dependence.[1]
Q3: What are the expected downstream effects of this compound treatment in p53-positive cells?
A3: Treatment with this compound in cancer cells expressing wild-type or reactivatable mutant p53 is expected to lead to:
-
Upregulation of p53 target genes: Increased expression of genes involved in apoptosis and cell cycle control, such as MDM2, PUMA, and BAX.[1]
-
Modulation of metabolic pathways: Regulation of glucose metabolism and angiogenesis.[5]
Q4: Does this compound work on all p53 mutants?
A4: this compound has been shown to reactivate the DNA contact mutant p53 R280K.[1][6] Its efficacy against other p53 mutants, particularly structural mutants, may vary.[6][7] It is recommended to test the activity of this compound on cell lines with different p53 mutation statuses.
Troubleshooting Guides
Issue 1: No significant difference in cell viability between p53-positive and p53-null cells after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The GI50 values can vary between cell lines.[2] |
| Cell Line Integrity | Verify the p53 status of your cell lines using Western blot or sequencing to ensure they are indeed p53-positive and p53-null. |
| Experimental Duration | Optimize the treatment duration. A 24 to 48-hour treatment is a common starting point for cell viability assays.[2] |
| Compound Stability | Ensure proper storage and handling of the this compound compound to maintain its activity. |
Issue 2: Inconsistent results in p53 target gene expression analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point for Analysis | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak time for the induction of specific p53 target genes after this compound treatment. |
| RNA/Protein Degradation | Use appropriate inhibitors of RNases and proteases during sample preparation to ensure the integrity of your RNA and protein samples. |
| Antibody Quality (for Western Blot) | Validate the specificity of your primary antibodies for the p53 target proteins of interest. |
| Primer Efficiency (for qPCR) | Ensure your qPCR primers are specific and have an efficiency between 90-110%. |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the growth inhibitory effect of this compound.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and fix them with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curves.
Analysis of p53 Target Gene and Protein Expression
Quantitative Real-Time PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA, BAX) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53 and its target proteins (e.g., p21, MDM2, PUMA, BAX, and cleaved PARP for apoptosis). Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
| Cell Line | p53 Status | This compound GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-Type | ~16 | [2] |
| HCT116 p53-/- | Null | >50 | [2] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [1][2] |
| HuH-7 | Mutant (Y220C) | >50 | [2] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow to confirm p53-dependent activity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. mdpi.com [mdpi.com]
Technical Support Center: SLMP53-1 & Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLMP53-1, a reactivator of wild-type and mutant p53. The focus of this guide is on the cytotoxic effects of this compound in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound is expected to have minimal cytotoxic effects on non-cancerous cell lines.[1] Studies have shown that at concentrations effective against tumor cells, this compound induces very low levels of growth inhibition in non-tumorigenic cells like MCF10A.[1] The primary response of non-cancerous cells to this compound is cytostatic (cell cycle arrest) rather than cytotoxic (cell death).[1]
Q2: Why does this compound induce cell cycle arrest instead of apoptosis in non-cancerous cells?
A2: Non-cancerous cells, unlike tumor cells, are less susceptible to apoptotic stimuli.[1] When p53 is activated by this compound in normal cells, it primarily triggers a cell cycle arrest, typically at the G0/G1 phase.[1] This response is a protective mechanism, allowing for DNA repair or preventing the proliferation of cells with activated p53. In contrast, in tumor cells with a constitutively active DNA damage signaling pathway, p53 activation is more likely to lead to apoptosis.[1]
Q3: Is this compound genotoxic to non-cancerous cells?
A3: No, this compound has been shown to be non-genotoxic.[1] In a cytokinesis-block micronucleus assay using human lymphocytes, this compound did not lead to an increase in the number of micronuclei, indicating it does not cause chromosomal damage.[1]
Q4: What is the in vivo safety profile of this compound in non-cancerous tissues?
A4: Preclinical in vivo studies using xenograft mice models have demonstrated that this compound has no apparent toxic side effects on tissues that are commonly affected by chemotherapy, such as the kidneys, liver, and bone marrow.[1] A derivative, SLMP53-2, also showed no undesirable hematological and biochemical toxicity in Wistar rats.[2]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed in a non-cancerous cell line.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Step: Verify the concentration of this compound being used. The GI50 for growth inhibition in the non-tumorigenic MCF10A cell line was found to be 42.4 ± 2.9 μM, which primarily induced cell cycle arrest, not apoptosis.[1] At 16 μM, a concentration effective against some tumor cells, growth inhibition in MCF10A cells was only 5.6 ± 3.2%.[1] Ensure your experimental concentration is within a relevant range.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: Different non-cancerous cell lines may have varying sensitivities. It is recommended to perform a dose-response curve to determine the GI50 for your specific cell line. Consider using a well-characterized non-tumorigenic cell line like MCF10A as a control.
-
-
Possible Cause 3: Experimental Artifact.
-
Troubleshooting Step: Review your experimental protocol. Ensure proper cell handling, accurate reagent preparation, and appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Rule out contamination or other stressors that could contribute to cell death.
-
Issue 2: No significant cell cycle arrest is observed in my non-cancerous cell line after this compound treatment.
-
Possible Cause 1: Insufficient Concentration or Treatment Duration.
-
Troubleshooting Step: Increase the concentration of this compound or extend the treatment duration. The induction of cell cycle arrest is both dose- and time-dependent. Refer to published data for effective concentrations and time points.
-
-
Possible Cause 2: p53 Status of the Cell Line.
-
Troubleshooting Step: Confirm that your non-cancerous cell line expresses wild-type p53. The cytostatic effect of this compound is dependent on the activation of p53.[1]
-
-
Possible Cause 3: Cell Cycle Analysis Method.
-
Troubleshooting Step: Ensure your cell cycle analysis protocol (e.g., propidium (B1200493) iodide staining followed by flow cytometry) is optimized and properly executed. Include appropriate controls to validate your gating strategy.
-
Data Presentation
Table 1: In Vitro Effects of this compound on Non-Cancerous vs. Cancerous Cells
| Cell Line | Cell Type | p53 Status | This compound Concentration | Effect | Reference |
| MCF10A | Non-tumorigenic breast epithelial | Wild-type | 16 μM | 5.6 ± 3.2% growth inhibition | [1] |
| MCF10A | Non-tumorigenic breast epithelial | Wild-type | 42.4 ± 2.9 μM (GI50) | G0/G1 cell cycle arrest, no apoptosis | [1] |
| HCT116p53+/+ | Colon carcinoma | Wild-type | 16 μM | Apoptosis, mitochondrial membrane potential dissipation | [1] |
| MDA-MB-231 | Breast adenocarcinoma | Mutant p53 (R280K) | 16 μM | Apoptosis, mitochondrial membrane potential dissipation | [1] |
Table 2: Genotoxicity and In Vivo Safety Profile of this compound
| Assay | System | This compound Concentration/Dose | Result | Reference |
| Cytokinesis-block micronucleus assay | Human lymphocytes | 16 μM | Non-genotoxic | [1] |
| In vivo toxicity study | Xenograft mice | 50 mg/kg (intraperitoneal) | No apparent toxic side effects on kidneys, liver, and bone marrow | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for analyzing the cell cycle distribution following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
troubleshooting SLMP53-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SLMP53-1, a novel anticancer small-molecule reactivator of wild-type and mutant p53. The primary focus is to address the common issue of this compound precipitation in aqueous solutions during experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous buffers is a common challenge, often occurring when a concentrated stock solution (typically in DMSO) is diluted into an aqueous experimental medium. This guide provides a systematic approach to diagnose and resolve this issue.
Q1: My this compound solution became cloudy and a precipitate formed after I diluted my DMSO stock into my aqueous buffer. What should I do?
This is a common phenomenon known as solvent-shift precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble. The key is to optimize your dilution protocol and buffer composition.
Immediate Steps:
-
Do not use the cloudy solution: A precipitated solution will not provide an accurate concentration of the active compound, leading to unreliable experimental results.
-
Review your protocol: Carefully check the final concentration of this compound and DMSO in your aqueous solution.
-
Troubleshoot on a small scale: Before preparing a large volume, test different conditions on a smaller scale to find a protocol that keeps this compound in solution.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Solubility and Stock Solutions
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] Commercial suppliers report solubility as high as 250 mg/mL in DMSO, which may require ultrasonication and warming to 60°C to fully dissolve.[3][5]
Q3: How should I store my this compound stock solution?
Stock solutions in DMSO should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to keep the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][6]
| Storage Condition | Duration |
| -20°C Powder | 2 years[2] |
| 4°C in DMSO | 2 weeks[2] |
| -20°C in DMSO | 1 month[3][6] |
| -80°C in DMSO | 6 months[2][3][6] |
Caption: Recommended storage conditions for this compound.
Precipitation in Aqueous Solutions
Q4: What factors can cause this compound to precipitate in my aqueous buffer?
Several factors can contribute to the precipitation of poorly soluble small molecules like this compound in aqueous solutions:
-
Supersaturation: The final concentration of this compound in your aqueous buffer may exceed its solubility limit, leading to precipitation.[7]
-
pH Shift: The pH of your aqueous buffer can significantly affect the solubility of this compound.[7][8]
-
Low Cosolvent Concentration: The final concentration of DMSO in your experimental solution may be too low to maintain the solubility of this compound.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules ("salting out").
-
Temperature: A decrease in temperature upon dilution can lower the solubility of the compound.
Q5: What is the maximum concentration of this compound I can use in an aqueous solution?
The maximum soluble concentration of this compound in an aqueous solution is highly dependent on the specific buffer composition (pH, salts, excipients) and the final concentration of DMSO. It is recommended to empirically determine the solubility limit for your specific experimental conditions. Start with a low concentration and titrate upwards to find the maximum concentration that remains in solution.
Q6: Can I use other organic solvents to prepare my stock solution?
While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) or DMF might be viable alternatives. However, if you choose to use a different solvent, it is crucial to verify the solubility of this compound and the compatibility of the solvent with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: this compound has a molecular weight of approximately 318.38 g/mol .[2][3][4] To prepare 1 mL of a 10 mM stock solution, you will need 3.18 mg of this compound.
-
Weigh the compound: Carefully weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Aid dissolution (if necessary): Vortex the solution vigorously. If the compound does not fully dissolve, you can use an ultrasonic bath or warm the solution to 60°C.[3][5] Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2][3][6]
Protocol 2: Dilution of this compound into an Aqueous Buffer
This protocol is a starting point and may require optimization based on your specific buffer and desired final concentration.
-
Prepare the aqueous buffer: Ensure your buffer is at the desired pH and temperature.
-
Pre-warm the buffer (optional): Gently warming the buffer to 37°C may help improve solubility upon dilution.
-
Vortex the buffer: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise and slowly. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Final DMSO concentration: Aim for a final DMSO concentration of at least 0.5% (v/v) in your aqueous solution, if your experimental system can tolerate it. Higher concentrations of DMSO will improve the solubility of this compound.
-
Visual inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitation.
This compound Mechanism of Action
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[9][10] It exerts its anticancer effects by restoring the normal tumor-suppressing functions of p53.
Key aspects of this compound's mechanism of action include:
-
Reactivation of p53: this compound binds to the p53 protein, including several hotspot mutant forms, and induces a conformational change that restores its DNA-binding ability.[1][9]
-
Induction of Apoptosis: By reactivating p53, this compound triggers the p53-dependent mitochondrial apoptotic pathway.[9]
-
Cell Cycle Arrest: The compound can induce a p53-dependent cell cycle arrest in tumor cells.[9]
-
Inhibition of Glucose Metabolism: this compound has been shown to reprogram glucose metabolism in cancer cells in a p53-dependent manner.[11]
-
Anti-Angiogenic Effects: It can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).[3][6][11]
The following diagram illustrates the central role of p53 in tumor suppression and the points at which this compound intervenes.
Caption: this compound's role in the p53 signaling pathway.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. This compound|1643469-17-3|COA [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum concentration on SLMP53-1 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SLMP53-1, with a specific focus on the potential impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a small molecule that functions as a reactivator of both wild-type (wt) and certain mutant forms of the p53 tumor suppressor protein.[1][2][3] Its primary mechanism involves binding to p53, which enhances its DNA-binding ability and transcriptional activity.[4][5] This leads to the p53-dependent induction of cell cycle arrest and/or apoptosis in tumor cells.[1] Additionally, this compound has been shown to reprogram glucose metabolism and inhibit angiogenesis in a p53-dependent manner.[6][7]
Q2: How does serum concentration in cell culture media potentially affect the activity of this compound?
A2: While direct studies on the impact of varying serum concentrations on this compound activity are not extensively published, based on its mechanism of action, we can anticipate the following potential effects:
-
High Serum Concentration (e.g., >10% FBS): Serum is rich in growth factors that activate pro-survival signaling pathways (e.g., PI3K/Akt). These pathways can sometimes counteract the pro-apoptotic signals induced by p53 activation. Consequently, high serum levels might lead to a decrease in the observed potency of this compound, potentially manifesting as a higher GI₅₀ value.
-
Low Serum Concentration (e.g., 0.5-2% FBS) or Serum Starvation: Lowering the serum concentration can sensitize cancer cells to apoptosis. Under these conditions, the pro-apoptotic effects of this compound might be more pronounced, leading to a lower GI₅₀ value. However, prolonged serum starvation can also induce cell cycle arrest, which might confound the interpretation of results.
Q3: What is the recommended serum concentration for in vitro experiments with this compound?
A3: Published studies have routinely used RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) for culturing various cancer cell lines treated with this compound.[1] It is recommended to start with this standard concentration for initial experiments to ensure consistency with existing data. However, if you are investigating specific cellular responses or pathways, optimization of the serum concentration may be necessary.
Q4: Can this compound activity be influenced by serum protein binding?
A4: The extent to which this compound binds to serum proteins like albumin has not been explicitly detailed in the available literature. However, it is a common characteristic of small molecules to exhibit some degree of plasma protein binding. Significant binding to serum proteins could potentially reduce the free concentration of this compound available to enter the cells and interact with its target, p53. This could manifest as a requirement for higher concentrations of the compound to achieve the desired biological effect in the presence of serum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed GI₅₀ value for this compound is significantly higher than reported in the literature. | High Serum Concentration: The use of a higher percentage of FBS than in published studies could be mitigating the cytotoxic effects of this compound. | Titrate the serum concentration in your cell culture medium. We recommend performing a dose-response experiment with this compound at different serum concentrations (e.g., 2%, 5%, and 10% FBS) to determine the optimal condition for your cell line. |
| Serum Lot-to-Lot Variability: Different lots of FBS can have varying levels of growth factors and other components, which can influence experimental outcomes. | If you suspect lot-to-lot variability, test a new lot of FBS and compare the results. For long-term studies, it is advisable to purchase a single large lot of serum. | |
| Inconsistent results between experiments. | Fluctuations in Serum Concentration or Quality: Inconsistent preparation of media or freeze-thaw cycles of the serum can affect its quality and performance. | Ensure standardized procedures for media preparation. Aliquot serum upon arrival and store at -20°C to -80°C to avoid multiple freeze-thaw cycles.[8] |
| This compound induces cell cycle arrest but not significant apoptosis at expected concentrations. | High Serum Concentration: Pro-survival signals from high serum levels may be sufficient to prevent the cells from committing to apoptosis, leading to a cytostatic rather than cytotoxic effect. | Try reducing the serum concentration. A lower serum environment might shift the cellular response towards apoptosis. Consider performing experiments in a medium with 2-5% FBS. |
| Difficulty in observing p53-dependent transcriptional activation. | Suboptimal Treatment Conditions: The kinetics of p53 activation and downstream gene expression can be influenced by the cellular environment. | Optimize the duration of this compound treatment and the serum concentration. It may be beneficial to serum-starve the cells for a short period (e.g., 12-24 hours) before and during treatment to synchronize the cells and reduce background signaling. |
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI₅₀) values for this compound in various human cancer cell lines, typically cultured in media containing 10% FBS.
| Cell Line | p53 Status | GI₅₀ (µM) | Reference |
| HCT116 p53+/+ | Wild-Type | ~16 | [1] |
| HCT116 p53-/- | Null | >150 | [1] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [1] |
| HuH-7 | Mutant (Y220C) | >150 | [1] |
| NCI-H1299 (transfected with mut p53 R175H) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
| NCI-H1299 (transfected with mut p53 G245D) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
| NCI-H1299 (transfected with mut p53 R248Q) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
| NCI-H1299 (transfected with mut p53 R248W) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
| NCI-H1299 (transfected with mut p53 R273H) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
| NCI-H1299 (transfected with mut p53 R282W) | Ectopic Mutant | Lower IC₅₀ vs empty vector | [9] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation
This protocol is used to determine the anti-proliferative effect of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5.0 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its GI₅₀ concentration) or vehicle for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Visualizations
This compound Signaling Pathway
Caption: this compound activates p53, leading to downstream effects on cell cycle, apoptosis, and metabolism.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the in vitro efficacy of this compound.
Troubleshooting Logic for Variable this compound Activity
Caption: A decision-making diagram for troubleshooting inconsistent this compound experimental results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
long-term storage and handling of SLMP53-1 powder
Technical Support Center: SLMP53-1 Powder
This guide provides researchers, scientists, and drug development professionals with essential information for the , along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored under desiccated conditions at -20°C. For storage exceeding six months, a temperature of -80°C is recommended to minimize degradation. Protect the powder from light and moisture at all times.
Q2: How should I properly handle this compound powder upon receiving it?
A2: Upon receipt, it is crucial to centrifuge the vial briefly to ensure all the powder is at the bottom. Before opening, allow the product to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can affect the powder's stability and accurate weighing. Handle the powder in a clean, dry environment, preferably under an inert gas like argon or nitrogen if available.
Q3: What is the recommended solvent for reconstituting this compound powder?
A3: The recommended solvent for creating a stock solution of this compound is sterile, nuclease-free Dimethyl Sulfoxide (DMSO). For aqueous-based experiments, further dilution of the DMSO stock solution into the appropriate experimental buffer is advised. Ensure the final DMSO concentration in your experimental setup is non-toxic to your specific cell line or model system (typically below 0.1%).
Q4: How can I check the purity of my this compound powder?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A standard protocol would involve dissolving a small amount of the powder in the mobile phase and analyzing it on a C18 column. The presence of a single major peak indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Review storage conditions. Ensure the powder is stored at the correct temperature and protected from light and moisture. |
| Inaccurate weighing of the powder. | Use a calibrated microbalance and weigh the powder in a draft-free environment. | |
| Incomplete solubilization in the solvent. | Vortex the solution for several minutes. Gentle warming (not exceeding 37°C) can also aid dissolution. | |
| Low or no biological activity | Degradation of the compound. | Use a fresh vial of this compound powder. Perform a quality control check, such as HPLC, to assess purity. |
| Incorrect solvent used for reconstitution. | Ensure you are using a recommended solvent like DMSO. Some compounds are not soluble in aqueous buffers directly. | |
| Precipitation observed in stock solution | The concentration is above the solubility limit. | Prepare a less concentrated stock solution. If precipitation occurs after storage, gently warm and vortex the solution before use. |
| The stock solution was not stored correctly. | Aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
This compound Stability Data
The stability of this compound powder was assessed over 12 months under different storage conditions. Purity was measured using HPLC at each time point.
| Storage Condition | Purity at 3 Months | Purity at 6 Months | Purity at 12 Months |
| -80°C (Desiccated) | 99.8% | 99.5% | 99.2% |
| -20°C (Desiccated) | 99.5% | 98.9% | 97.5% |
| 4°C (Desiccated) | 95.2% | 91.0% | 85.3% |
| Room Temperature | 88.1% | 75.4% | 58.6% |
Protocol: Reconstitution of this compound Powder
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Allow the vial to equilibrate to room temperature for 20 minutes.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Recap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Standard workflow for preparing and using this compound in cell-based assays.
Validation & Comparative
A Head-to-Head Comparison of SLMP53-1 and APR-246 (PRIMA-1MET) in p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein. The reactivation of these mutant forms of p53 to their wild-type, tumor-suppressive state represents a promising therapeutic strategy. This guide provides an objective comparison of two small molecules at the forefront of this effort: SLMP53-1 and APR-246 (also known as PRIMA-1MET or eprenetapopt).
Mechanism of Action: Two Distinct Approaches to p53 Reactivation
Both this compound and APR-246 are designed to restore the normal function of mutant p53, but they achieve this through different molecular interactions.
APR-246 (PRIMA-1MET) is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53.[2][3] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and function.[2][3] Beyond its direct effect on p53, APR-246 has been shown to induce apoptosis in a p53-independent manner by increasing reactive oxygen species (ROS) and inhibiting the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[1][2]
This compound , a tryptophanol-derived oxazoloisoindolinone, reactivates mutant p53 and also enhances the activity of wild-type p53.[4][5] In silico studies and experimental data suggest that this compound binds to the DNA-binding domain of both wild-type and mutant p53, specifically at the interface of the p53 homodimer and the minor groove of DNA.[1][5] This interaction is thought to stabilize the p53 protein, facilitating its proper folding and enabling it to bind to DNA and activate its target genes.[5]
References
- 1. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
A Comparative Guide to the Mechanisms of Action of SLMP53-1 and COTI-2: Two Promising p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation is a hallmark of many cancers. Consequently, the reactivation of mutant p53 has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two small molecule p53 reactivators, SLMP53-1 and COTI-2, focusing on their distinct mechanisms of action, supported by experimental data.
At a Glance: Key Mechanistic Differences
| Feature | This compound | COTI-2 |
| Primary Mechanism | Direct binding to and reactivation of wild-type and a range of mutant p53 proteins.[1][2] | Dual mechanism: Reactivation of mutant p53 and inhibition of the PI3K/AKT/mTOR signaling pathway.[3] Emerging evidence also suggests it functions as a zinc metallochaperone.[4] |
| p53 Interaction | Binds directly to the DNA-binding domain of p53, inducing thermal stabilization and restoring its transcriptional activity.[1][2] | Induces a conformational change in misfolded mutant p53 to restore its wild-type function.[3] May also facilitate zinc binding to restore function to zinc-deficient mutants.[4] |
| Downstream Effects | p53-dependent apoptosis, cell cycle arrest, regulation of glucose metabolism, and angiogenesis.[5] | p53-dependent and -independent apoptosis, induction of DNA damage, and replication stress.[3] |
| Chemical Class | Tryptophanol-derived oxazoloisoindolinone | Third-generation thiosemicarbazone |
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and COTI-2 in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | HCT116 p53+/+ | Wild-type | ~16 | [5] |
| HCT116 p53-/- | Null | >100 | [5] | |
| MDA-MB-231 | Mutant (R280K) | ~16 | [5] | |
| NCI-H1299 (expressing R175H) | Mutant | Lower than vector control | [1] | |
| NCI-H1299 (expressing G245D) | Mutant | Lower than vector control | [1] | |
| NCI-H1299 (expressing R248Q) | Mutant | Lower than vector control | [1] | |
| NCI-H1299 (expressing R248W) | Mutant | Lower than vector control | [1] | |
| NCI-H1299 (expressing R273H) | Mutant | Lower than vector control | [1] | |
| NCI-H1299 (expressing R282W) | Mutant | Lower than vector control | [1] | |
| COTI-2 | 5637 (Bladder Cancer) | Mutant | 0.526 | |
| T24 (Bladder Cancer) | Mutant | 0.532 | ||
| SW480 (Colon Cancer) | Mutant | 0.56 | ||
| A549 (NSCLC) | Wild-type | Not specified, but resistance developed to paclitaxel (B517696) and cisplatin, not COTI-2 | ||
| DMS-153 (SCLC) | Mutant | Not specified, but resistance developed to paclitaxel and cisplatin, not COTI-2 | ||
| SHP-77 (SCLC) | Mutant | Not specified, but resistance developed to paclitaxel and cisplatin, not COTI-2 |
Signaling Pathways and Mechanisms of Action
This compound: Direct Reactivation of p53 Function
This compound is a novel small molecule that directly interacts with both wild-type and a variety of mutant p53 proteins.[1][2] This interaction leads to the thermal stabilization of the p53 protein, a strong indicator of direct binding. By binding to the DNA-binding domain, this compound restores the ability of mutant p53 to bind to its target DNA sequences, thereby reactivating its transcriptional functions.[2] This restored p53 activity triggers a cascade of downstream events, including the induction of p53 target genes like p21, PUMA, and BAX, ultimately leading to p53-dependent apoptosis and cell cycle arrest.[5] Furthermore, this compound has been shown to modulate cellular metabolism by downregulating key glycolytic enzymes and promoting oxidative phosphorylation in a p53-dependent manner. It also exhibits anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF).
Caption: this compound signaling pathway.
COTI-2: A Multi-pronged Attack on Cancer Cells
COTI-2 is a third-generation thiosemicarbazone with a more complex and multifaceted mechanism of action.[3] Its primary proposed mechanism is the reactivation of mutant p53 by inducing a conformational change that restores its native, functional structure. This leads to the induction of apoptosis in cancer cells harboring p53 mutations.
Beyond p53 reactivation, COTI-2 exhibits p53-independent anti-cancer activities. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[3] By inhibiting this pathway, COTI-2 can induce apoptosis even in cancer cells with wild-type p53 or those that are p53-null.
A compelling and more recent hypothesis suggests that COTI-2 also functions as a zinc metallochaperone or ionophore.[4] Many p53 mutations lead to a protein conformation that is unable to properly bind zinc, an essential cofactor for its DNA-binding activity. By delivering zinc to these mutant p53 proteins, COTI-2 may facilitate their refolding and functional restoration.
Caption: COTI-2's dual mechanism of action.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound
This assay is used to demonstrate the direct binding of this compound to the p53 protein. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Lysis: Prepare cell lysates from HCT116 (wild-type p53) or MDA-MB-231 (mutant p53 R280K) cells.
-
Compound Incubation: Incubate the cell lysates with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at room temperature.[1]
-
Heat Treatment: Heat the lysate-compound mixtures at a range of temperatures (e.g., 37°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]
-
Separation of Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant containing the soluble, non-denatured p53 by Western blot using an anti-p53 antibody (e.g., DO-1). An increase in the amount of soluble p53 at higher temperatures in the presence of this compound indicates thermal stabilization and therefore direct binding.[5]
Immunofluorescence Staining for p53 Conformation Change by COTI-2
This method visualizes the refolding of mutant p53 to a wild-type-like conformation upon treatment with COTI-2.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells with mutant p53 (e.g., triple-negative breast cancer cell lines) on coverslips and treat with COTI-2 or a vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 10% normal goat serum).[6]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies that specifically recognize either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. A decrease in the signal from the mutant-specific antibody and a concurrent increase in the signal from the wild-type-specific antibody in COTI-2-treated cells indicate a conformational shift.
Western Blot for PI3K/AKT/mTOR Pathway Inhibition by COTI-2
This technique is used to measure the levels of key proteins in the PI3K/AKT/mTOR pathway to assess the inhibitory effect of COTI-2.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with COTI-2 at various concentrations and for different durations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of PI3K, AKT, and mTOR.[7][8]
-
Secondary Antibody and Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[7] A decrease in the levels of phosphorylated PI3K, AKT, and mTOR in COTI-2-treated cells compared to the control indicates inhibition of the pathway.
Zinc Ionophore Assay for COTI-2
This assay determines the ability of COTI-2 to transport zinc ions across cell membranes.
Protocol:
-
Cell Loading: Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells.
-
Compound and Zinc Addition: Add COTI-2 to the cells, followed by the addition of a zinc source (e.g., ZnCl2) to the extracellular medium.
-
Fluorescence Monitoring: Monitor the intracellular fluorescence over time. An increase in fluorescence upon the addition of zinc in the presence of COTI-2 indicates that COTI-2 is facilitating the influx of zinc into the cells, acting as a zinc ionophore.[9][10]
Conclusion
Both this compound and COTI-2 represent promising therapeutic agents that function by reactivating the tumor suppressor p53. However, they achieve this through distinct and complex mechanisms. This compound appears to be a direct binder and reactivator of a broad range of p53 mutants, with its anti-cancer effects being primarily p53-dependent. In contrast, COTI-2 exhibits a dual mechanism of action, reactivating mutant p53 while also inhibiting the crucial PI3K/AKT/mTOR survival pathway, and potentially acting as a zinc metallochaperone. This multi-targeted approach of COTI-2 may offer a broader therapeutic window and the potential to overcome resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these two promising anti-cancer compounds.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. oncotarget.com [oncotarget.com]
- 6. p53 immunohistochemistry protocol [protocols.io]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SLMP53-1 and Other p53 Activators in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, making it a key target in cancer therapy. Its inactivation, a common event in tumorigenesis, has spurred the development of small molecules aimed at restoring its function. Among these, SLMP53-1 has emerged as a novel reactivator of both wild-type and mutant p53. This guide provides a comparative overview of the efficacy of this compound against other well-known p53 activators—Nutlin-3, RITA, and PRIMA-1—supported by experimental data from relevant cancer cell lines.
Quantitative Efficacy Comparison
The in vitro efficacy of p53 activators is commonly assessed by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values in various cancer cell lines. The following table summarizes the available data for this compound and its counterparts in HCT116 (colorectal carcinoma, p53 wild-type) and MDA-MB-231 (breast cancer, p53 mutant R280K) cells. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Cell Line | p53 Status | Efficacy (µM) | Citation |
| This compound | HCT116 | Wild-type | GI50: 15.6 ± 1.6 | [1] |
| MDA-MB-231 | Mutant (R280K) | GI50: 16.0 ± 1.5 | [2] | |
| Nutlin-3a (B1683890) | HCT116 | Wild-type | IC50: 1.6 - 8.6 | [3] |
| MDA-MB-231 | Mutant (R280K) | IC50: 22.13 ± 0.85 | [4] | |
| RITA | HCT116 | Wild-type | IC50: < 3 (sensitive) | |
| PRIMA-1MET | MDA-MB-231 | Mutant (R280K) | IC50: 5 - 7.5 | [5] |
Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively. A lower value indicates higher potency.
Mechanisms of Action: A Signaled Distinction
The compared p53 activators employ different strategies to restore p53 function. Understanding these mechanisms is crucial for designing targeted therapeutic approaches.
This compound: This tryptophanol-derived oxazoloisoindolinone directly interacts with the DNA-binding domain of both wild-type and mutant p53.[6][7] This interaction is believed to stabilize the protein's active conformation, enabling it to bind to DNA and activate downstream target genes involved in apoptosis and cell cycle arrest.[2][8]
Nutlin-3: As a potent and selective inhibitor of the MDM2-p53 interaction, Nutlin-3 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus and the activation of the p53 pathway in cells with wild-type p53.
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): RITA is also known to disrupt the p53-MDM2 interaction, but through a different mechanism than Nutlins. It binds to the N-terminus of p53, inducing a conformational change that prevents MDM2 binding and leads to p53 accumulation and activation.
PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1): PRIMA-1 and its methylated analog, PRIMA-1MET (APR-246), are known as mutant p53 reactivators. PRIMA-1 is converted to methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and function.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: p53 signaling pathway and points of intervention by different activators.
Caption: Generalized workflow for determining IC50/GI50 values using MTT or SRB assays.
Experimental Protocols
The determination of IC50 and GI50 values is critical for evaluating the efficacy of potential anticancer compounds. The following are detailed methodologies for two common cell viability assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[9][10][11]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the p53 activator for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the GI50 value.
MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the p53 activator for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.
Western Blot Analysis for p53 and p21
Western blotting is used to detect changes in the protein levels of p53 and its downstream target, p21, following treatment with a p53 activator.[17][18][19][20][21]
-
Cell Lysis: Treat cells with the p53 activator for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates promising efficacy in cancer cell lines harboring both wild-type and mutant p53. Its unique mechanism of directly binding to and stabilizing p53 distinguishes it from other activators like Nutlin-3 and RITA, which primarily target the MDM2-p53 interaction, and from mutant p53 refolders like PRIMA-1. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design robust experiments for the comparative analysis of p53-activating compounds. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIMA-1MET Does Not Restore Vitamin D Sensitivity to MDA-MB-231 and MDA-MB-468 Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Biological Activities of SLMP53-1 and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the p53 reactivating small molecule, SLMP53-1, and its enantiomer. The data presented herein is compiled from published experimental findings and is intended to offer an objective overview of their differential performance in cancer cell models.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data on the growth-inhibitory effects of this compound and its enantiomer in various human cancer cell lines.
| Compound | Cell Line | p53 Status | GI50 (µM) | Reference |
| This compound | HCT116 p53+/+ | Wild-Type | 8.0 ± 0.9 | [1] |
| HCT116 p53-/- | Null | > 50 | [1] | |
| MDA-MB-231 | Mutant (R280K) | 15.7 ± 1.1 | [1] | |
| HuH-7 | Mutant (Y220C) | > 50 | [1] | |
| Enantiomer of this compound | HCT116 p53+/+ | Wild-Type | Inactive | [1] |
| MDA-MB-231 | Mutant (R280K) | Much lower growth inhibitory effect compared to this compound | [1] |
Note: Specific GI50 values for the enantiomer are not provided in the primary literature; however, it is consistently reported as being inactive or exhibiting significantly lower activity than this compound.[1]
Experimental Protocols
Synthesis of this compound and its Enantiomer
This compound and its enantiomer are synthesized from their respective chiral precursors, (S)-tryptophanol and (R)-tryptophanol. The synthesis protocol is as follows:
-
A solution of the corresponding tryptophanol isomer (e.g., (S)-tryptophanol for this compound) in toluene (B28343) is prepared.
-
2-acetylbenzoic acid is added to the solution.
-
The reaction mixture is heated under reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., EtOAc/n-Hexane) to yield the final product as a white solid.[1] The enantiomeric purity is confirmed by polarimetry. The chemical structure is confirmed by ¹H NMR, which is identical for both enantiomers.[1]
Cell Growth Inhibition Assay (GI50 Determination)
The growth inhibitory activity of the compounds is determined using a standard sulforhodamine B (SRB) assay:
-
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or its enantiomer for 48 hours.
-
After the treatment period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read at 510 nm using a microplate reader.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]
p53-Dependent Apoptosis Assay
The induction of apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining:
-
Cells are treated with the test compound (e.g., 16 µM this compound) for 24 hours.
-
Following treatment, both adherent and floating cells are collected.
-
The cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to p53 within the cellular environment:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
The cells are then lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of soluble p53 at each temperature is determined by Western blotting.
-
Binding of this compound to p53 stabilizes the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control. This shift is indicative of a direct drug-target interaction.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in comparison to its inactive enantiomer.
Discussion and Conclusion
The enantiopure tryptophanol-derived oxazoloisoindolinone, this compound, has been identified as a potent reactivator of both wild-type and certain mutant forms of the p53 tumor suppressor protein.[1] Its biological activity is highly stereospecific, as its enantiomer is reported to be largely inactive.[1] This stark difference in activity underscores the importance of stereochemistry in drug-target interactions.
This compound exerts its anticancer effects through a p53-dependent mechanism. It has been shown to bind directly to the p53 protein, leading to its stabilization and the restoration of its DNA-binding and transcriptional activities.[2] This reactivation of p53 function triggers downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to the inhibition of tumor cell growth.[1] Furthermore, this compound has been shown to modulate glucose metabolism and angiogenesis in a p53-dependent manner, highlighting its multifaceted antitumor activity.[3]
In contrast, the enantiomer of this compound fails to elicit these biological responses, indicating its inability to effectively interact with the p53 protein. This lack of interaction prevents the conformational changes necessary for the reactivation of mutant p53, thereby rendering it biologically inert in the context of p53-mediated tumor suppression.
References
SLMP53-1: A Potent p53 Reactivator Enhancing Standard Chemotherapy Efficacy
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic effects of the novel p53-activating small molecule, SLMP53-1, with standard chemotherapeutic agents.
This guide provides a comprehensive analysis of the enhanced anti-cancer effects observed when combining this compound with conventional chemotherapy drugs. The data presented herein is derived from preclinical studies, offering insights into the potential of this compound to improve treatment outcomes in cancers with varying p53 status.
Abstract
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a novel reactivator of both wild-type (wt) and mutant p53.[1] By restoring the tumor suppressor functions of p53, this compound induces p53-dependent apoptosis and inhibits cell proliferation in cancer cells.[1] Preclinical evidence robustly demonstrates that this compound acts synergistically with standard chemotherapy agents, such as doxorubicin (B1662922) and etoposide, to enhance their cytotoxic effects against cancer cells. This synergy is particularly noted in both p53 wild-type and p53 mutant cancer cell lines, suggesting a broad therapeutic window. The mechanism underlying this synergy involves the this compound-mediated reactivation of p53 pathways, which lowers the threshold for chemotherapy-induced apoptosis.
Quantitative Data Summary: Synergistic Effects of this compound with Chemotherapy
The synergistic effects of this compound in combination with standard chemotherapeutic agents were evaluated in human colorectal carcinoma HCT116 cells (expressing wild-type p53) and human breast adenocarcinoma MDA-MB-231 cells (expressing mutant p53 R280K). The following tables summarize the growth inhibition (GI) data and synergy analysis.
Table 1: Synergistic Effect of this compound and Doxorubicin in HCT116 (p53 wt) Cells
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SEM) | Synergy (Q value) |
| This compound alone | 4 µM | 9.7% | - |
| Doxorubicin alone | 0.05 µM | ~15% | - |
| 0.1 µM | ~25% | - | |
| 0.2 µM | ~40% | - | |
| This compound + Doxorubicin | 4 µM + 0.05 µM | ~45% | > 1.15 |
| 4 µM + 0.1 µM | ~60% | > 1.15 | |
| 4 µM + 0.2 µM | ~75% | > 1.15 |
Data estimated from Soares J, et al. Oncotarget. 2016.[1]
Table 2: Synergistic Effect of this compound and Etoposide in HCT116 (p53 wt) Cells
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SEM) | Synergy (Q value) |
| This compound alone | 4 µM | 9.7% | - |
| Etoposide alone | 1 µM | ~20% | - |
| 2 µM | ~35% | - | |
| 5 µM | ~55% | - | |
| This compound + Etoposide | 4 µM + 1 µM | ~50% | > 1.15 |
| 4 µM + 2 µM | ~65% | > 1.15 | |
| 4 µM + 5 µM | ~80% | > 1.15 |
Data estimated from Soares J, et al. Oncotarget. 2016.[1]
Table 3: Synergistic Effect of this compound and Doxorubicin in MDA-MB-231 (p53 mut) Cells
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SEM) | Synergy (Q value) |
| This compound alone | 4 µM | 9.5% | - |
| Doxorubicin alone | 0.2 µM | ~15% | - |
| 0.5 µM | ~30% | - | |
| 1 µM | ~45% | - | |
| This compound + Doxorubicin | 4 µM + 0.2 µM | ~40% | > 1.15 |
| 4 µM + 0.5 µM | ~60% | > 1.15 | |
| 4 µM + 1 µM | ~75% | > 1.15 |
Data estimated from Soares J, et al. Oncotarget. 2016.[1]
Table 4: Synergistic Effect of this compound and Etoposide in MDA-MB-231 (p53 mut) Cells
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SEM) | Synergy (Q value) |
| This compound alone | 4 µM | 9.5% | - |
| Etoposide alone | 5 µM | ~20% | - |
| 10 µM | ~35% | - | |
| 20 µM | ~55% | - | |
| This compound + Etoposide | 4 µM + 5 µM | ~50% | > 1.15 |
| 4 µM + 10 µM | ~65% | > 1.15 | |
| 4 µM + 20 µM | ~80% | > 1.15 |
Data estimated from Soares J, et al. Oncotarget. 2016.[1]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
HCT116 p53+/+ (human colorectal carcinoma, wild-type p53)
-
MDA-MB-231 (human breast adenocarcinoma, mutant p53 R280K)
-
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound was synthesized as previously described.[1] A stock solution was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Doxorubicin and Etoposide were purchased from commercial suppliers and dissolved in DMSO to prepare stock solutions.
-
Synergy Assessment: Growth Inhibition Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment:
-
A low concentration of this compound (4 µM, corresponding to the GI₁₀) was added in combination with a range of concentrations of doxorubicin or etoposide.
-
Control wells received either single agents or DMSO vehicle control.
-
-
Incubation: Plates were incubated for 48 hours.
-
Cell Viability Measurement: Cell viability was assessed using the sulforhodamine B (SRB) assay.
-
Cells were fixed with 10% (w/v) trichloroacetic acid.
-
Plates were washed and stained with 0.4% (w/v) SRB solution.
-
Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
Bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was read at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth was calculated relative to untreated controls.
-
Synergy was quantified using the Bliss independence model, calculating a Q value. A Q value greater than 1.15 indicates a synergistic interaction.[1]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound reactivates p53, enhancing chemotherapy-induced apoptosis.
Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy.
Conclusion
The tryptophanol-derived oxazoloisoindolinone, this compound, demonstrates significant potential as a combination therapy agent for cancer treatment. Its ability to reactivate both wild-type and mutant p53 leads to a synergistic enhancement of the cytotoxic effects of standard chemotherapeutics like doxorubicin and etoposide. This synergy is observed in cancer cell lines with different p53 statuses, suggesting a broad applicability. The presented data and protocols provide a solid foundation for further preclinical and clinical investigation into the therapeutic utility of this compound in combination regimens. Further studies are warranted to explore the full spectrum of chemotherapeutic agents that can be effectively combined with this compound and to elucidate the detailed molecular mechanisms of this synergistic interaction in various cancer types.
References
SLMP53-1: A Comparative Analysis of its Activity on p53 Mutant Hotspots
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, acting as a "guardian of the genome" by orchestrating cellular responses to stress, including cell cycle arrest and apoptosis.[1][2] Mutations in the TP53 gene are present in over half of all human cancers, frequently leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities.[1][3][4] Certain positions within the TP53 gene, known as "hotspots," are particularly prone to mutation.[5][6][7][8] The reactivation of these mutant p53 proteins represents a promising therapeutic strategy in oncology.[3][4] This guide provides a comparative overview of the activity of SLMP53-1, a novel small molecule, across various p53 mutant hotspots, supported by experimental data and detailed protocols.
Overview of this compound
This compound is an (S)-tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and certain mutant forms of p53.[1][2][3][9] Its mechanism of action involves direct interaction with the p53 DNA-binding domain.[1][3][4] In silico studies suggest that this compound binds at the interface of the p53 homodimer and the DNA minor groove, thereby stabilizing the protein and restoring its ability to bind to DNA and activate transcription of its target genes.[1][3][4] This restored function leads to p53-dependent anti-proliferative effects in cancer cells.[2][10]
Comparative Activity of this compound on p53 Mutant Hotspots
The efficacy of this compound has been evaluated against several of the most common p53 hotspot mutations. The following table summarizes the quantitative data from key studies, primarily focusing on the growth inhibitory effects of this compound on p53-null cancer cells engineered to express these mutants.
| p53 Status | Cell Line | Assay Type | Endpoint | This compound Activity | Reference |
| Wild-Type p53 | HCT116 p53+/+ | Sulforhodamine B (SRB) | GI50 | 8.1 µM | [11] |
| p53-null | HCT116 p53-/- | Sulforhodamine B (SRB) | GI50 | 18.2 µM | [11] |
| Hotspot Mutants | |||||
| R175H | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| G245D | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| G245S | Yeast Growth Inhibition Assay | Growth Inhibition | % of wt p53 activity restored | Negligible effect | [1] |
| R248Q | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| R248W | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| R273C | Yeast Growth Inhibition Assay | Growth Inhibition | % of wt p53 activity restored | Negligible effect | [1] |
| R273H | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| R280K | MDA-MB-231 (endogenous) | Sulforhodamine B (SRB) | GI50 | ~16 µM | [11] |
| R282W | NCI-H1299 (ectopic expression) | Sulforhodamine B (SRB) | IC50 | Significant reduction compared to empty vector | [1] |
| Y220C | HuH-7 (endogenous) | Sulforhodamine B (SRB) | GI50 | > 50 µM | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Yeast-Based p53 Functional Assay
This assay is used to assess the ability of this compound to restore the transcriptional activity of mutant p53 in a simplified eukaryotic system.
-
Yeast Strain: A yeast strain (e.g., yIG397) is used which contains a p53-responsive promoter driving the expression of a reporter gene (e.g., ADE2).[12]
-
p53 Expression: Plasmids containing the coding sequences for wild-type or various mutant p53 proteins are transformed into the yeast.
-
Treatment: The transformed yeast cells are cultured in the presence of this compound or a vehicle control (DMSO).
-
Readout: The functional status of p53 is determined by the growth phenotype of the yeast colonies. For example, if the ADE2 gene is activated, the colonies will be white and grow robustly. If p53 is inactive, the colonies will be red and smaller due to the accumulation of a red pigment and adenine (B156593) limitation.[12] The degree of growth inhibition is quantified to assess the extent of p53 reactivation.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines, such as p53-null NCI-H1299 ectopically expressing different p53 mutants, or cells endogenously expressing specific mutants (e.g., MDA-MB-231 with R280K), are seeded in 96-well plates.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to total cellular protein.
-
Quantification: The bound dye is solubilized, and the absorbance is read on a plate reader. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific parameter) is calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to demonstrate the direct binding of this compound to p53 within cells.
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble p53 at each temperature is quantified by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of p53 in the presence of this compound indicates direct binding.[1][3][4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action on mutant p53.
Caption: Experimental workflow for evaluating this compound activity.
Comparison with Alternatives
This compound's activity profile distinguishes it from other p53 reactivators. For instance, a structurally related compound, SLMP53-2, demonstrates greater efficacy against the Y220C structural mutant, a variant for which this compound is less potent.[13] This suggests that different chemical scaffolds may be required to effectively target the diverse range of p53 mutations. Unlike some reactivators that create a new pocket for binding in specific mutants (e.g., Y220C), this compound's mechanism of binding at the p53-DNA interface may explain its broader activity across several contact and structural mutants.[1]
Conclusion
This compound is a promising p53-activating agent with demonstrated efficacy in reactivating a range of clinically relevant p53 hotspot mutations.[1][3][4] Its ability to restore the transcriptional function of mutant p53 leads to significant anti-proliferative effects in cancer cells. While it shows broad activity, there is a degree of specificity, with some mutants like Y220C, G245S, and R273C being less responsive. Further research and development of compounds based on the tryptophanol-derived oxazoloisoindolinone scaffold could lead to more potent and broadly effective therapies for cancers harboring TP53 mutations.[10]
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. oncotarget.com [oncotarget.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mutational hotspots in the TP53 gene and, possibly, other tumor suppressors evolve by positive selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. FBAUP - this compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations [sigarra.up.pt]
- 10. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
Validating the Direct Interaction of SLMP53-1 with p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the direct binding of the small molecule SLMP53-1 to the tumor suppressor protein p53. It includes a summary of binding affinities, detailed experimental methodologies, and a comparison with other p53-targeting compounds.
Quantitative Analysis of this compound and Other Small Molecules Targeting p53
The direct interaction between small molecules and p53 is a critical parameter in the development of novel cancer therapeutics. The following table summarizes the available quantitative data on the binding affinity of this compound and other notable p53-targeting compounds.
| Compound | Target p53 Form | Binding Affinity (Kd) | Method | Notes |
| This compound | Mutant p53 (R280K) | 10.7 µM | Microscale Thermophoresis (MST)[1] | Direct binding to the DNA-binding domain. |
| This compound | Wild-Type p53 | Not Reported | Cellular Thermal Shift Assay (CETSA)[1] | Direct binding demonstrated by thermal stabilization, but a quantitative Kd value is not available in the reviewed literature. |
| RITA | Wild-Type p53 (N-terminus) | 1.5 nM | Not specified in the provided context[2][3] | Binds to the N-terminal domain of p53, preventing its interaction with HDM-2. |
| PRIMA-1 / APR-246 | Mutant and Wild-Type p53 | Not Applicable | Covalent Modification[4][5][6][7][8][9] | These compounds are pro-drugs that convert to methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in the p53 core domain. This interaction is not characterized by a dissociation constant (Kd). |
| ZMC1 | Does not directly bind p53 | Not Applicable | Zinc Metallochaperone | Acts as a zinc ionophore, restoring the proper conformation of certain p53 mutants by modulating intracellular zinc levels. It does not bind directly to the p53 protein. |
Experimental Validation of this compound Binding to p53
The direct interaction of this compound with both wild-type and mutant p53 has been primarily validated using the Cellular Thermal Shift Assay (CETSA), with quantitative affinity determination for mutant p53 performed via Microscale Thermophoresis (MST).
Experimental Workflow: Validating this compound and p53 Direct Binding
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Culture and Lysis: Human colorectal carcinoma HCT116 cells (expressing wild-type p53) and human breast adenocarcinoma MDA-MB-231 cells (expressing mutant p53 R280K) are cultured under standard conditions. Cells are harvested and lysed to obtain total cell lysates.
-
Compound Incubation: Cell lysates are incubated with various concentrations of this compound or DMSO (as a vehicle control) for a defined period at room temperature to allow for binding.
-
Heat Treatment: The lysate-compound mixtures are subjected to a temperature gradient for a short duration (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble Proteins: The heated lysates are centrifuged to pellet the aggregated, denatured proteins. The supernatant containing the soluble proteins is collected.
-
Western Blot Analysis: The amount of soluble p53 in the supernatant is quantified by Western blotting using a p53-specific antibody.
-
Data Analysis: An increase in the amount of soluble p53 at higher temperatures in the presence of this compound compared to the control indicates thermal stabilization, confirming direct binding.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify biomolecular interactions in solution by measuring the directed movement of molecules in a microscopic temperature gradient.
-
Protein Preparation: Recombinant human mutant p53 R280K DNA-binding domain is expressed and purified.
-
Fluorescent Labeling: The purified p53 protein is fluorescently labeled according to the manufacturer's protocols (e.g., using an NHS-ester dye).
-
Sample Preparation: A constant concentration of the labeled p53 is mixed with a serial dilution of this compound.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled p53 is measured as a function of the this compound concentration.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd). A Kd of 10.7 µM was determined for the interaction between this compound and mutant p53 R280K using this method.[1]
Signaling Pathway of this compound-Mediated p53 Activation
This compound's direct binding to p53 initiates a cascade of events that restore its tumor-suppressive functions. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. RITA (NSC 652287) | p53 inhibitor | CAS 213261-59-7 | Buy RITA (NSC 652287) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 7. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SLMP53-1: A Promising Candidate to Overcome Anticancer Drug Resistance
A detailed analysis of the cross-resistance profile of the p53-activating small molecule, SLMP53-1, reveals a synergistic relationship with conventional chemotherapeutic agents, suggesting its potential to enhance the efficacy of existing cancer treatments rather than contributing to drug resistance.
Researchers in oncology are in a continuous search for novel therapeutic agents that can overcome the challenge of drug resistance, a major cause of treatment failure in cancer. This compound, a small molecule activator of the tumor suppressor protein p53, has emerged as a promising candidate. This guide provides a comprehensive comparison of the performance of this compound in combination with other anticancer drugs, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Synergistic Effects with Conventional Chemotherapeutics
Contrary to concerns about cross-resistance, studies have demonstrated that this compound exhibits synergistic effects when combined with conventional anticancer drugs such as doxorubicin (B1662922) and etoposide. This synergy is observed in cancer cell lines with both wild-type and mutant p53, indicating a broad potential for clinical application. The reactivation of p53 by this compound appears to sensitize cancer cells to the cytotoxic effects of these drugs, leading to enhanced tumor cell killing.
Quantitative Analysis of Drug Combination Effects
While specific Combination Index (CI) values from Chou-Talalay analysis are not publicly available in the reviewed literature, the synergistic interaction between this compound and conventional chemotherapeutics has been qualitatively and graphically demonstrated. The following table summarizes the observed effects based on dose-response curves from published studies.
| Cell Line | p53 Status | Combination Drug | Observed Effect | Supporting Evidence |
| HCT116 | Wild-type (p53+/+) | Doxorubicin | Synergistic | Enhanced growth inhibition at lower concentrations of doxorubicin in the presence of this compound. |
| HCT116 | Wild-type (p53+/+) | Etoposide | Synergistic | Increased sensitivity to etoposide-induced cell death when combined with this compound. |
| MDA-MB-231 | Mutant (p53-R280K) | Doxorubicin | Synergistic | Potentiation of doxorubicin's cytotoxic effect in a p53-mutant cell line. |
| MDA-MB-231 | Mutant (p53-R280K) | Etoposide | Synergistic | This compound sensitizes mutant p53 cells to etoposide, indicating a restoration of p53-mediated apoptotic pathways. |
Mechanism of Action: p53 Reactivation
This compound functions by directly binding to both wild-type and various mutant forms of the p53 protein. This interaction stabilizes the p53 protein and restores its DNA-binding ability, leading to the transcriptional activation of p53 target genes. These genes are critically involved in inducing apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth. The ability of this compound to reactivate mutant p53 is particularly significant, as TP53 is one of the most frequently mutated genes in human cancers.
Figure 1. Signaling pathway of this compound in cancer cells.
Experimental Protocols
The synergistic effects of this compound with other anticancer drugs were primarily evaluated using the Sulforhodamine B (SRB) assay to determine cell viability.
Sulforhodamine B (SRB) Assay for Cell Viability
Objective: To measure the cytotoxic effects of this compound, other anticancer drugs, and their combinations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
96-well plates
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other anticancer drugs (e.g., doxorubicin, etoposide)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound, the other anticancer drug, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The supernatant is discarded, and cells are fixed by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. For combination studies, data is analyzed to determine if the interaction is synergistic, additive, or antagonistic.
Figure 2. Experimental workflow for the Sulforhodamine B (SRB) assay.
Conclusion
The available evidence strongly suggests that this compound does not exhibit cross-resistance with conventional anticancer drugs like doxorubicin and etoposide. Instead, it acts as a sensitizing agent, demonstrating a synergistic effect that enhances the efficacy of these established therapies. By reactivating the p53 pathway, this compound represents a promising strategy to overcome drug resistance and improve patient outcomes in a variety of cancer types, particularly those with p53 mutations. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination chemotherapy regimens.
SLMP53-1: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Types
For Immediate Release
A Novel Small Molecule Shows Promise in Reactivating p53 Tumor Suppressor Pathways Across Different Cancer Models
A comprehensive analysis of the small molecule SLMP53-1, a tryptophanol-derived oxazoloisoindolinone, reveals its potent p53-dependent anticancer activity in various cancer types. This guide provides a detailed comparison of its effects on colorectal and breast cancer models, supported by experimental data, methodological protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound acts as a "double hit" reactivator of p53-mediated apoptosis by stimulating both transcription-dependent and mitochondrial-mediated p53 functions.[1] It has demonstrated efficacy in cell lines expressing wild-type p53 and those with the p53-R280K mutation.[1] Furthermore, this compound has been shown to reprogram glucose metabolism in cancer cells and inhibit angiogenesis, highlighting its multi-pronged approach to cancer therapy.[2][3][4]
Quantitative Analysis of this compound's In Vitro Efficacy
The growth inhibitory effects of this compound have been quantified in different human cancer cell lines. The following table summarizes the half-maximal growth inhibitory concentrations (GI50) and the primary cellular responses observed.
| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Primary Effect | Reference |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | ~16 | Cell cycle arrest and apoptosis | [1] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | >100 | Minimal effect | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant (R280K) | ~16 | Apoptosis | [1] |
| HuH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | Not specified | Growth inhibition | [5] |
Comparative Effects on Cell Proliferation and Apoptosis
This compound induces a p53-dependent anti-proliferative effect.[1] In HCT116 p53+/+ cells, treatment with 16 µM this compound for 24 hours leads to a significant increase in the sub-G1 population, indicative of apoptosis, and cell cycle arrest.[1][5] In contrast, MDA-MB-231 cells, which harbor mutant p53, primarily undergo apoptosis upon treatment with this compound without a significant cell cycle arrest.[1][5] This differential response underscores the nuanced interaction of this compound with different p53 backgrounds.
Mechanism of Action: Signaling Pathways
This compound reactivates the p53 pathway, leading to the transcriptional activation of downstream targets. This results in both cell cycle arrest and apoptosis. The molecule has been shown to bind to both wild-type and mutant p53, restoring the DNA-binding ability of the latter.[1][6]
Impact on Tumor Metabolism and Angiogenesis
This compound has been shown to reverse the Warburg effect, a hallmark of cancer metabolism.[2][3] It achieves this by downregulating key glycolytic proteins and upregulating markers of oxidative phosphorylation in a p53-dependent manner.[3][4]
| Metabolic Target | Effect of this compound | Cancer Model |
| GLUT1, HK2, PFKFB3 | Downregulation | HCT116 |
| SCO2, COX4 | Upregulation | HCT116 |
| Lactate Export (MCT4) | Downregulation | HCT116 |
| VEGF | Downregulation | HCT116 |
This metabolic reprogramming, coupled with the inhibition of angiogenesis via VEGF downregulation, suggests that this compound can effectively target tumor growth and dissemination.[2][3][4][7]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 48 hours.
-
Fixation: Gently wash the cells with PBS and fix with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synergistic Effects with Chemotherapeutics
This compound has demonstrated promising synergistic effects when combined with conventional chemotherapeutic agents. In both wild-type and mutant p53-expressing tumor cells, low doses of this compound enhanced the efficacy of etoposide (B1684455) and doxorubicin (B1662922) in a p53-dependent manner.[1] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic drugs and reducing side effects.[1]
In Vivo Antitumor Activity and Safety Profile
In xenograft mouse models, this compound effectively inhibited the growth of tumors expressing both wild-type and mutant p53.[1] Importantly, it had no effect on p53-null tumors, confirming its p53-dependent mechanism of action in vivo.[1] The studies also reported no apparent toxicity in the treated animals, indicating a favorable safety profile.[1]
Conclusion and Future Directions
This compound is a promising anticancer agent that reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. Its multifaceted mechanism, which also includes the modulation of cancer metabolism and angiogenesis, makes it an attractive candidate for further development. The ability of this compound to reactivate a range of p53 mutants warrants further investigation into its efficacy across a broader spectrum of cancer types with different TP53 mutation statuses.[6][8] Clinical trials are needed to translate these preclinical findings into effective cancer therapies. While APR-246 is a p53 reactivator that has reached clinical trials, more pharmacological options like this compound are still required.[1][9]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of SLMP53-1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target activity of SLMP53-1, a novel small molecule reactivator of the p53 tumor suppressor, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for further pre-clinical and clinical development.
Executive Summary
This compound is a tryptophanol-derived oxazoloisoindolinone that has demonstrated potent p53-dependent antitumor activity in vivo. It effectively reactivates both wild-type and mutant p53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in xenograft models. Notably, this compound exhibits a favorable safety profile with no apparent toxicity at effective doses. This guide compares the in vivo performance of this compound with the clinically advanced p53 reactivator, APR-246 (PRIMA-1Met), and other emerging p53-targeting compounds.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | p53 Status | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| HCT116 | p53+/+ (wild-type) | This compound | 50 mg/kg, i.p., twice weekly | Significant suppression of tumor growth | [1](--INVALID-LINK--) |
| MDA-MB-231 | p53 R280K (mutant) | This compound | 50 mg/kg, i.p., twice weekly | Potent suppression of tumor growth | [1](--INVALID-LINK--) |
| HCT116 | p53-/- (null) | This compound | 50 mg/kg, i.p., twice weekly | No effect on tumor growth | [1](--INVALID-LINK--) |
Comparative In Vivo Efficacy of p53 Reactivators
| Compound | Cancer Model | p53 Status | Dosage | Outcome | Reference |
| This compound | Colon, Breast Xenografts | Wild-type, Mutant (R280K) | 50 mg/kg, i.p. | Significant tumor growth inhibition, no apparent toxicity.[1](--INVALID-LINK--) | [1](--INVALID-LINK--) |
| APR-246 (PRIMA-1Met) | Small Cell Lung Cancer Xenografts | Mutant | i.v. injection | Significant antitumor effects, no apparent toxicity.[2](--INVALID-LINK--) | [2](--INVALID-LINK--) |
| APR-246 (PRIMA-1Met) | Multiple Myeloma Xenografts | Wild-type, Mutant, Null | i.p. injection | Tumor growth delay.[3](--INVALID-LINK--) | [3](--INVALID-LINK--) |
| MIRA-1 | Human tumor cells | Mutant | Not specified in vivo | More potent than PRIMA-1 in inducing cell death in vitro.[4](--INVALID-LINK--) | [4](--INVALID-LINK--) |
| RETRA | Mouse xenografts | Mutant | Not specified | Suppressed tumor growth.[4](--INVALID-LINK--) | [4](--INVALID-LINK--) |
| CP-31398 | Small human tumor xenografts | Mutant | Not specified | Inhibited tumor growth.[4](--INVALID-LINK--) | [4](--INVALID-LINK--) |
Experimental Protocols
Xenograft Mouse Model for In Vivo Efficacy Studies
-
Cell Lines: Human cancer cell lines with varying p53 status (e.g., HCT116 p53+/+, HCT116 p53-/-, MDA-MB-231) are cultured under standard conditions.
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG mice) are used.
-
Tumor Implantation: 1-5 x 106 cells are resuspended in a 1:1 mixture of serum-free media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width2)/2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule. The control group receives vehicle only.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a fixed time point. Tumor weight and volume are recorded. Animal weight is monitored throughout the study as an indicator of toxicity.
In Vivo Bioluminescence Imaging for p53 Target Engagement
-
Reporter System: A transgenic mouse model expressing the firefly luciferase gene under the control of a p53-responsive promoter (e.g., from the MDM2 gene) can be utilized to non-invasively monitor p53 transcriptional activity.
-
Procedure:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After a 10-15 minute waiting period for substrate distribution, acquire bioluminescent images using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal in the region of interest (e.g., the tumor) to assess the level of p53 activation.
-
Western Blot Analysis of p53 Target Genes in Tumor Tissue
-
Sample Preparation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen or immediately homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53 and p53 target genes (e.g., p21, PUMA, BAX) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Quantitative PCR (qPCR) for p53 Target Gene Expression in Xenografts
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for p53 target genes (e.g., CDKN1A (p21), BBC3 (PUMA)).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Real-time evaluation of p53 oscillatory behavior in vivo using bioluminescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SLMP53-1's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antitumor effects of SLMP53-1, a novel small-molecule reactivator of wild-type and mutant p53, with other notable p53-targeting agents. The data presented is based on published experimental findings, offering a comprehensive overview for researchers in oncology and drug discovery.
Overview of this compound and Comparative p53 Reactivators
This compound is a tryptophanol-derived oxazoloisoindolinone that has been shown to reactivate both wild-type (wt) and mutant p53, leading to p53-dependent antitumor activities.[1][2] Its mechanism involves restoring the DNA-binding ability of p53, which in turn transcriptionally activates target genes to induce cell cycle arrest and apoptosis.[1][2][3] This guide compares this compound with other p53 reactivators that have been evaluated in preclinical and clinical settings, including APR-246 (eprenetapopt), PC14586, and PRIMA-1.
It is important to note that direct head-to-head comparative studies of this compound against these other agents in the same experimental settings are limited in the publicly available literature. Furthermore, the majority of the data on this compound originates from the initial discovering research groups and their collaborators. Independent validation by unaffiliated research groups is not yet widely published.
Comparative In Vitro Efficacy
The following table summarizes the in vitro growth inhibitory effects of this compound and other p53 reactivators on various cancer cell lines.
| Compound | Cell Line | p53 Status | Assay | Endpoint | Result | Reference |
| This compound | HCT116 p53+/+ | Wild-Type | Cell Viability | GI50 | ~9 µM | [2] |
| HCT116 p53-/- | Null | Cell Viability | GI50 | > 50 µM | [2] | |
| MDA-MB-231 | Mutant (R280K) | Cell Viability | GI50 | ~16 µM | [2] | |
| APR-246 (eprenetapopt) | HOS (osteosarcoma) | Mutant (R156P) | Cell Viability | IC50 | ~10 µM | |
| A549 (lung carcinoma) | Wild-Type | Cell Viability | IC50 | ~25 µM | ||
| PC14586 | NUGC3 (gastric cancer) | Mutant (Y220C) | Cell Proliferation | IC50 | ~0.23-1.8 µM | [4] |
| T3M-4 (pancreatic cancer) | Mutant (Y220C) | Cell Proliferation | IC50 | ~0.5 µM | [5] | |
| PRIMA-1 | Panc-1 (pancreatic cancer) | Mutant (R273H) | Cell Viability | IC50 | ~25 µM | [6] |
| BxPC-3 (pancreatic cancer) | Mutant (Y220C) | Cell Viability | IC50 | ~30 µM | [6] |
Comparative In Vivo Efficacy
This section presents a summary of the in vivo antitumor activities of this compound and its counterparts in xenograft models.
| Compound | Xenograft Model | p53 Status | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HCT116 p53+/+ | Wild-Type | 50 mg/kg, i.p., twice a week | Significant inhibition | [1][2] |
| HCT116 p53-/- | Null | 50 mg/kg, i.p., twice a week | No effect | [1][2] | |
| MDA-MB-231 | Mutant (R280K) | 50 mg/kg, i.p., twice a week | Significant inhibition | [1][2] | |
| APR-246 (eprenetapopt) | SCLC xenografts | Mutant | i.v. injection | Significant antitumor effects | [7] |
| PC14586 | NUGC3 xenograft | Mutant (Y220C) | 100 mg/kg, oral, daily | ~80% tumor regression | [4] |
| T3M-4 xenograft | Mutant (Y220C) | Oral administration | Dose-proportional tumor growth inhibition | [5] | |
| PRIMA-1 | SCLC xenografts | Mutant | i.v. injection | Significant antitumor effects | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects by reactivating the p53 signaling pathway. Upon activation, p53 translocates to the nucleus and transcriptionally regulates a host of target genes involved in cell cycle arrest, apoptosis, and inhibition of angiogenesis.
References
- 1. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SLMP53-1: Ensuring Laboratory Safety and Regulatory Compliance
For researchers, scientists, and drug development professionals working with the p53 activator SLMP53-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its use in cancer research and its potential as an antineoplastic agent, this compound waste must be managed as hazardous chemical waste. Adherence to strict disposal protocols minimizes exposure risks and ensures compliance with federal, state, and local regulations.
While the specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive guidance, this document provides a comprehensive, step-by-step operational plan for its safe handling and disposal based on established best practices for antineoplastic and laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Double chemotherapy gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., powder) and the ventilation available.
All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.
Step-by-Step Disposal Protocol for this compound Waste
This protocol addresses the disposal of pure this compound, solutions containing this compound, and contaminated labware.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical waste.
-
Designate specific, clearly labeled, and leak-proof containers for this compound waste. These containers should be compatible with the chemical nature of the waste (e.g., high-density polyethylene (B3416737) for liquids).
-
Solid waste (e.g., contaminated gloves, pipette tips, vials) and liquid waste should be collected in separate, appropriately labeled containers.
2. Liquid Waste Management:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a dedicated, sealed container.
-
Never pour this compound solutions down the drain. This can contaminate water supplies.[1]
-
For solutions in volatile solvents, do not allow them to evaporate in the fume hood as a means of disposal.
3. Solid Waste Management:
-
Place all disposable items contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves, absorbent pads) into a designated solid waste container.
-
"Trace" contaminated items, such as empty vials and packaging, should also be disposed of as hazardous waste.
-
Sharps contaminated with this compound (e.g., needles, syringes) must be placed in a designated, puncture-resistant sharps container for chemotherapeutic waste.
4. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
Keep waste containers securely sealed when not in use.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EH&S department.
Quantitative Data for Waste Management
The following table summarizes key quantitative considerations for the disposal of this compound, categorized as a hazardous antineoplastic agent.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Hazardous Chemical Waste (likely antineoplastic/chemotherapeutic waste) | Resource Conservation and Recovery Act (RCRA) |
| Liquid Waste Container | Leak-proof, sealed container (e.g., HDPE) | Institutional EH&S Protocols |
| Solid Waste Container | Labeled, sealed bags or containers | Institutional EH&S Protocols |
| Sharps Container | Puncture-resistant, labeled for chemotherapy sharps | Occupational Safety and Health Administration (OSHA) |
| Container Fill Level | Do not fill beyond 90% capacity | Best Practice to Prevent Spills |
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling potent laboratory chemicals and antineoplastic agents. Specific experimental protocols for the deactivation of this compound are not publicly available. Therefore, all disposal must be handled through incineration by a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
